molecular formula C9H7NO2S B1583416 2-Methylbenzo[d]thiazole-5-carboxylic acid CAS No. 24851-69-2

2-Methylbenzo[d]thiazole-5-carboxylic acid

Cat. No.: B1583416
CAS No.: 24851-69-2
M. Wt: 193.22 g/mol
InChI Key: TVUFPZOJUJGDDD-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFPZOJUJGDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349491
Record name 2-Methylbenzo[d]thiazole-5-carboxylic acid
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24851-69-2
Record name 2-Methylbenzo[d]thiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzothiazole-5-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a quintessential example of such a privileged structure.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

This guide focuses on a specific, functionalized derivative: 2-Methylbenzo[d]thiazole-5-carboxylic acid . This molecule is of particular interest to researchers and drug development professionals for two primary reasons. First, it incorporates the proven benzothiazole core. Second, it possesses two key functional groups that dictate its chemical personality and utility: a methyl group at the 2-position, which can influence binding affinity and metabolic stability, and a carboxylic acid at the 5-position. This carboxylic acid is a crucial synthetic handle, allowing the molecule to serve as a versatile building block for the construction of more complex molecular entities through reactions like amide bond formation.[4][5] Understanding the fundamental properties of this scaffold is therefore essential for its effective application in research and development.

Core Physicochemical Properties

The foundational step in evaluating any chemical entity for drug development or as a synthetic intermediate is to characterize its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 24851-69-2[6][7][8][9]
Molecular Formula C₉H₇NO₂S[6][7][8]
Molecular Weight 193.23 g/mol [6][7][8]
IUPAC Name 2-methyl-1,3-benzothiazole-5-carboxylic acid[9]
Melting Point 202 °C[10]
Boiling Point 385.2 °C at 760 mmHg[9]
Density 1.43 g/cm³[9]
Canonical SMILES CC1=NC2=C(S1)C=CC(=C2)C(=O)O[9]
InChI Key TVUFPZOJUJGDDD-UHFFFAOYSA-N[9]
Acidity, Basicity, and Solubility Profile
  • Solubility: The presence of the carboxylic acid group makes the solubility of this compound highly pH-dependent.

    • Aqueous Solubility: It is expected to have low solubility in neutral or acidic aqueous solutions. In basic solutions (pH > 6), the carboxylic acid will deprotonate to form the highly polar carboxylate salt, leading to significantly increased aqueous solubility.

    • Organic Solubility: It is expected to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.

Synthesis and Structural Characterization

The construction of the this compound scaffold is logically achieved through the cyclization of a key precursor, 3-amino-4-mercaptobenzoic acid .[11][12] This precursor contains the necessary amine and thiol groups ortho to each other, primed for ring formation.

General Synthetic Workflow

The most direct synthetic route involves the condensation of 3-amino-4-mercaptobenzoic acid with an acetylating agent, such as acetic anhydride, which serves as the source for the 2-methyl group and facilitates the cyclization.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 3-Amino-4-mercaptobenzoic acid (CAS: 18889-18-4) C Condensation/ Cyclization A->C Amine & Thiol Source B Acetic Anhydride B->C Acetyl Source & Dehydrating Agent D This compound C->D Heat (Reflux)

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Characterization Data

Confirming the identity and purity of the synthesized compound is critical. The following table outlines the predicted spectroscopic data based on analysis of closely related benzothiazole derivatives.[6][7]

TechniquePredicted Observations
¹H NMR - Aromatic Protons (3H): Signals expected in the δ 7.5-8.5 ppm range, showing characteristic doublet and doublet of doublets splitting patterns. - Methyl Protons (3H): A sharp singlet around δ 2.8 ppm. - Carboxylic Acid Proton (1H): A broad singlet at δ > 12 ppm, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (C=O): Signal expected around δ 168-172 ppm. - Quaternary Benzothiazole Carbons: Signals for C2, C3a, and C7a expected in the δ 135-168 ppm range. - Aromatic CH Carbons: Signals expected in the δ 120-130 ppm range. - Methyl Carbon (CH₃): A signal expected around δ 20 ppm.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. - C=N Stretch (Thiazole): An absorption in the 1600-1620 cm⁻¹ region. - Aromatic C=C Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ range.
Mass Spec (ESI+) [M+H]⁺: Predicted at m/z = 194.03

Applications in Drug Development: A Versatile Scaffold

The true value of this compound lies in its utility as a molecular building block. The carboxylic acid functionality is a gateway to a vast chemical space, enabling the synthesis of diverse libraries of compounds for biological screening.

G cluster_0 Derivatization Chemistry cluster_1 Resulting Compound Classes A 2-Methylbenzo[d]thiazole- 5-carboxylic acid (Core Scaffold) B Amide Coupling (e.g., EDC, HATU) A->B C Esterification (e.g., Fischer) A->C D Reduction (e.g., LiAlH₄) A->D E Amide Library (Diverse R-groups) B->E F Ester Library (Prodrugs) C->F G (2-Methylbenzo[d]thiazol-5-yl)methanol D->G

Caption: Derivatization pathways from the core scaffold.

The most common and powerful application is amide coupling .[3][13] By reacting the carboxylic acid with a diverse panel of primary and secondary amines, researchers can systematically explore structure-activity relationships (SAR). This strategy is fundamental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[5][14]

Experimental Protocols

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes acetic anhydride as both the acetyl source for the 2-methyl group and as a dehydrating agent to drive the cyclization of the intermediate to form the stable benzothiazole ring. The reaction is performed under reflux to provide the necessary activation energy.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-mercaptobenzoic acid (1.69 g, 10 mmol).

  • Reagent Addition: Carefully add acetic anhydride (15 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.

  • Quenching and Isolation: After the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).

  • Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water.[15]

Protocol 2: General Procedure for Amide Coupling

Causality: Direct reaction between a carboxylic acid and an amine is unfavorable. This protocol uses a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[13][16] N-Hydroxysuccinimide (NHS) is added as an additive to form a more stable active ester intermediate, which improves yields and minimizes side reactions.[3]

  • Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (193 mg, 1.0 mmol) in 5 mL of anhydrous DMF.

  • Reagent Addition: Add N-Hydroxysuccinimide (NHS) (138 mg, 1.2 mmol, 1.2 eq) followed by EDC hydrochloride (230 mg, 1.2 mmol, 1.2 eq).

  • Pre-activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-activated ester.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 mmol, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol, 2.0 eq) in 2 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its foundational physicochemical properties, characterized by a stable heterocyclic core and a reactive carboxylic acid handle, make it an ideal starting point for synthetic exploration. The robust and well-understood chemistry of the benzothiazole scaffold, combined with the versatility of its functional groups, ensures its continued relevance in the quest for novel therapeutics. This guide provides the core knowledge base required for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylbenzo[d]thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its chemical identity, methods of synthesis, spectroscopic characterization, and explores its potential in drug discovery and advanced materials.

Core Molecular Structure and Physicochemical Properties

This compound belongs to the benzothiazole class of bicyclic heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring. The structure incorporates a methyl group at the 2-position and a carboxylic acid group at the 5-position, bestowing it with specific chemical reactivity and potential for further functionalization.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name 2-methyl-1,3-benzothiazole-5-carboxylic acid[1]
Synonyms 2-Methyl-benzothiazole-5-carboxylic acid, this compound[1][2]
CAS Number 24851-69-2[2]
Molecular Formula C₉H₇NO₂S[2]
Molecular Weight 193.23 g/mol [2]
Canonical SMILES CC1=NC2=C(S1)C=CC(=C2)C(=O)O[1]
InChI Key TVUFPZOJUJGDDD-UHFFFAOYSA-N[1]
Appearance White to off-white solid (predicted)
Melting Point 202 °C[3]
Boiling Point 385.2 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]

Synthesis of the Benzothiazole Scaffold

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For this compound, a plausible synthetic pathway would involve the reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride or acetyl chloride.

G cluster_reactants Reactants cluster_product Product 4-amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic Acid reaction_intermediate Amide Intermediate 4-amino-3-mercaptobenzoic_acid->reaction_intermediate Nucleophilic attack (Amine on carbonyl) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->reaction_intermediate target_molecule 2-Methylbenzo[d]thiazole- 5-carboxylic acid cyclization Cyclization & Dehydration reaction_intermediate->cyclization Intramolecular cyclization (Thiol on imine/amide) cyclization->target_molecule caption Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-Alkylbenzothiazoles

The following is a generalized protocol based on the synthesis of related 2-alkylbenzothiazoles, which can be adapted for the synthesis of this compound.[4]

  • Reaction Setup: To a solution of the appropriate 2-aminothiophenol derivative (1 equivalent) in a suitable solvent such as glacial acetic acid, add the corresponding carboxylic anhydride (e.g., acetic anhydride, 2 equivalents).[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-alkylbenzothiazole derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear as a multiplet or as distinct doublets and doublets of doublets in the range of 7.0-8.5 ppm.[6] The methyl protons should appear as a sharp singlet around 2.5-2.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[7]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbons of the benzothiazole ring system, the aromatic CH carbons, the methyl carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[7] The carbons of the aromatic ring will appear between 110 and 155 ppm. The methyl carbon should have a chemical shift in the range of 15-25 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the benzothiazole core. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[7] A strong C=O stretching vibration for the carboxylic acid should be present around 1710-1760 cm⁻¹.[7] The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzothiazole ring system will likely appear in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (193.23). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10][11] The benzothiazole ring is relatively stable, so fragmentation of the ring itself might be less prominent.

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12] While specific data for this compound is limited, its structural motifs suggest potential for various therapeutic applications.

Anticancer Activity

Numerous benzothiazole derivatives have been investigated as potential anticancer agents.[13] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases, or by inducing apoptosis.[14][15] For instance, certain benzothiazole derivatives have shown potent cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[14][16] The carboxylic acid moiety of this compound provides a handle for further derivatization to potentially enhance potency and selectivity.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Substituted BenzothiazolesMCF-7 (Breast)5.15 - 8.64[14]
2-Phenylbenzothiazole DerivativesA549, SKOV3, MCF7Potent Activity[15]
2-Amino-thiazole-5-carboxamidesK563 (Leukemia)Comparable to Dasatinib[17]
Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents.[18] Derivatives have shown activity against a range of bacteria and fungi.[19] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes. For example, some benzothiazole derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[20][21]

G cluster_applications Potential Therapeutic Applications Benzothiazole_Core This compound (Core Scaffold) Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Benzothiazole_Core->Anticancer Cytotoxicity against cancer cell lines Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Benzothiazole_Core->Antimicrobial Inhibition of microbial growth Enzyme_Inhibition Enzyme Inhibitors (e.g., Xanthine Oxidase) Benzothiazole_Core->Enzyme_Inhibition Modulation of enzyme activity caption Potential Applications in Drug Discovery

Caption: Potential applications of the this compound scaffold in drug discovery.

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes. For example, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as potent xanthine oxidase inhibitors, which are relevant for the treatment of gout.[22][23] The structural similarity suggests that this compound could serve as a starting point for the design of novel enzyme inhibitors.

Applications in Materials Science

The unique electronic properties of the benzothiazole ring system make it an attractive building block for advanced organic materials.[24] Benzothiazole derivatives are being explored for their use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and as components of semiconducting polymers.[13][25]

The electron-withdrawing nature of the benzothiazole moiety can be utilized in the design of donor-acceptor type materials, which are crucial for efficient charge separation and transport in organic photovoltaic devices and for tuning the emission color in OLEDs.[22] The carboxylic acid group on this compound offers a reactive site for polymerization or for anchoring the molecule to surfaces, opening up possibilities for the creation of functional polymers and surface-modified materials.

Safety and Handling

Based on safety data for related benzothiazole compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or in a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its benzothiazole core provides a foundation for a wide range of biological activities, while the carboxylic acid and methyl functional groups offer opportunities for further chemical modification and optimization. Although specific experimental data for this compound is not extensively documented, this guide provides a solid framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural class. Further research into this and related compounds is warranted to fully explore their therapeutic and technological potential.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Methylbenzo[d]thiazole-5-carboxylic acid, a crucial intermediate in pharmaceutical and materials science research. The focus of this document is on a robust and well-established synthetic route, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest due to their diverse biological activities and applications as building blocks in organic synthesis. The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties. The targeted synthesis of specific derivatives, such as the 5-carboxylic acid, is paramount for the development of novel therapeutic agents and functional materials.

Primary Synthesis Pathway: A Two-Step Approach from Substituted Anilines

The most reliable and widely employed method for the synthesis of this compound involves a two-step process. This pathway begins with the preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid, followed by a cyclization reaction with an acetylating agent.

Part 1: Synthesis of the Key Intermediate: 4-Amino-3-mercaptobenzoic acid

The synthesis of 4-amino-3-mercaptobenzoic acid is a critical precursor step.[1] A common and effective method starts from 3-amino-4-chlorobenzoic acid. This multi-stage process involves diazotization, xanthate formation, and subsequent hydrolysis to yield the desired aminothiophenol derivative.

Experimental Protocol: Synthesis of 4-Amino-3-mercaptobenzoic acid from 3-Amino-4-chlorobenzoic acid

  • Diazotization: 3-Amino-4-chlorobenzoic acid is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[2]

  • Xanthate Formation: The freshly prepared diazonium salt solution is added to a solution of potassium ethyl xanthate. This reaction leads to the formation of a xanthate ester intermediate.

  • Hydrolysis: The xanthate ester is hydrolyzed by heating with a strong base, such as potassium hydroxide, to yield the potassium salt of 4-amino-3-mercaptobenzoic acid.

  • Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, 4-amino-3-mercaptobenzoic acid. The product can then be collected by filtration and purified by recrystallization.[2]

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures. Maintaining a temperature of 0-5 °C is crucial to prevent the decomposition of the diazonium intermediate, which would otherwise lead to a lower yield and the formation of unwanted byproducts.

  • Use of Potassium Ethyl Xanthate: This reagent serves as a sulfur source and facilitates the introduction of the thiol group onto the aromatic ring via a nucleophilic aromatic substitution reaction on the diazonium salt.

  • Basic Hydrolysis: The use of a strong base like potassium hydroxide is essential to hydrolyze the xanthate ester to the corresponding thiolate.

  • Acidification for Precipitation: 4-amino-3-mercaptobenzoic acid is an amphoteric molecule, but it is least soluble in its neutral form. Acidification of the basic solution protonates the carboxylate and the amino group, leading to the precipitation of the desired product.

Self-Validating System:

The progress of this multi-step synthesis can be monitored by Thin Layer Chromatography (TLC) at each stage. The final product's identity and purity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic melting point of the purified 4-amino-3-mercaptobenzoic acid also serves as a good indicator of its purity.

Part 2: Cyclization to form this compound

With the key intermediate in hand, the final step is a cyclization reaction to form the benzothiazole ring. This is typically achieved by reacting 4-amino-3-mercaptobenzoic acid with acetic anhydride or glacial acetic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 4-Amino-3-mercaptobenzoic acid is dissolved or suspended in a suitable solvent, such as glacial acetic acid.

  • Acetylation and Cyclization: Acetic anhydride is added to the mixture. The reaction is then heated to reflux for a specified period. The acetic anhydride serves as both the acetylating agent for the amino group and the source of the 2-methyl group of the benzothiazole ring. The reaction proceeds through an initial N-acetylation, followed by an intramolecular cyclization with the adjacent thiol group, and subsequent dehydration to form the aromatic benzothiazole ring.[3]

  • Workup and Isolation: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove excess acetic acid, and then dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality Behind Experimental Choices:

  • Acetic Anhydride as Reagent: Acetic anhydride is a highly effective acetylating agent and facilitates the cyclization under thermal conditions. It provides the necessary carbonyl group for the formation of the thiazole ring.

  • Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Precipitation in Water: The product is sparingly soluble in water, while the solvent (glacial acetic acid) and the excess reagent (acetic anhydride, which hydrolyzes to acetic acid) are miscible with water. This allows for a simple and effective initial purification step.

Self-Validating System:

The purity of the final product, this compound, can be rigorously assessed by its melting point, which should be sharp and consistent with literature values (approximately 202°C).[4] Further confirmation of the structure and purity can be obtained through ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic peaks for the benzothiazole ring system and the carboxylic acid moiety.

Visualizing the Primary Synthesis Pathway

The following diagram illustrates the key steps in the primary synthesis pathway of this compound.

Synthesis_Pathway cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Cyclization 3-Amino-4-chlorobenzoic_acid 3-Amino-4-chlorobenzoic acid Diazonium_salt Diazonium Salt Intermediate 3-Amino-4-chlorobenzoic_acid->Diazonium_salt 1. NaNO2, HCl 2. 0-5 °C Xanthate_ester Xanthate Ester Intermediate Diazonium_salt->Xanthate_ester Potassium Ethyl Xanthate 4-Amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic acid Xanthate_ester->4-Amino-3-mercaptobenzoic_acid 1. KOH, H2O, Heat 2. H+ 2-Methylbenzothiazole-5-carboxylic_acid 2-Methylbenzo[d]thiazole- 5-carboxylic acid 4-Amino-3-mercaptobenzoic_acid_ref 4-Amino-3-mercaptobenzoic acid 4-Amino-3-mercaptobenzoic_acid_ref->2-Methylbenzothiazole-5-carboxylic_acid Acetic Anhydride, Heat

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Route: Oxidation of 2,5-Dimethylbenzothiazole

An alternative, though less documented, approach for the synthesis of this compound is the selective oxidation of the 5-methyl group of 2,5-dimethylbenzothiazole.

Conceptual Workflow:

  • Starting Material: 2,5-Dimethylbenzothiazole.

  • Oxidation: The key challenge in this pathway is the selective oxidation of the methyl group at the 5-position of the benzene ring in the presence of the methyl group at the 2-position of the thiazole ring. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly used for the oxidation of alkyl side chains on aromatic rings to carboxylic acids.[5] However, these conditions might also lead to the oxidation of the 2-methyl group or other side reactions.

  • Workup and Isolation: After the oxidation reaction, a standard workup procedure involving quenching the excess oxidant, filtration, and acidification would be required to isolate the desired carboxylic acid.

Challenges and Considerations:

  • Selectivity: The primary hurdle is achieving selective oxidation of the 5-methyl group. The 2-methyl group on the thiazole ring is also susceptible to oxidation.

  • Reaction Conditions: The reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, would need to be carefully optimized to favor the desired product and minimize the formation of byproducts. Milder or more selective oxidizing agents might be required.

Due to these challenges, the synthesis via 4-amino-3-mercaptobenzoic acid remains the more practical and dependable route for obtaining this compound.

Summary of Key Reaction Parameters

Reaction Step Key Reagents Solvent Temperature Key Considerations
Synthesis of 4-Amino-3-mercaptobenzoic acid 3-Amino-4-chlorobenzoic acid, NaNO₂, HCl, Potassium ethyl xanthate, KOHWater0-5 °C (Diazotization), Reflux (Hydrolysis)Strict temperature control during diazotization is crucial.
Synthesis of this compound 4-Amino-3-mercaptobenzoic acid, Acetic anhydrideGlacial acetic acidRefluxEnsure anhydrous conditions for optimal reaction.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 3-amino-4-chlorobenzoic acid. This pathway, involving the formation of the key intermediate 4-amino-3-mercaptobenzoic acid followed by cyclization with acetic anhydride, is well-established and provides a clear route to the desired product. While alternative methods such as the oxidation of 2,5-dimethylbenzothiazole are conceptually possible, they present significant challenges in terms of selectivity and require further investigation to be considered viable for routine synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important molecule for their research and development endeavors.

References

An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carboxylic acid (CAS 24851-69-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylbenzo[d]thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the chemical properties, synthesis, spectroscopic analysis, and potential applications of this molecule, with a focus on providing practical insights for laboratory work and drug discovery endeavors.

Chemical Identity and Properties

This compound is a benzothiazole derivative characterized by a methyl group at the 2-position and a carboxylic acid group at the 5-position of the benzothiazole ring system.

PropertyValueSource(s)
CAS Number 24851-69-2[1][2]
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.23 g/mol [1]
IUPAC Name 2-methyl-1,3-benzothiazole-5-carboxylic acid[2]
Synonyms 2-Methyl-benzothiazole-5-carboxylic acid, this compound[1][2]
Appearance Solid (predicted)
Melting Point 202 °C
Boiling Point 385.2 °C at 760 mmHg[2]
Density 1.43 g/cm³[2]
SMILES CC1=NC2=C(S1)C=C(C=C2)C(=O)O[2]
InChI Key TVUFPZOJUJGDDD-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted aminothiophenol derivative. A common and logical synthetic route involves the reaction of 4-amino-3-mercaptobenzoic acid with an acetylating agent, such as acetic anhydride, in a suitable solvent. This reaction proceeds via an initial acylation of the amino group, followed by an acid-catalyzed intramolecular cyclization to form the benzothiazole ring.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic acid acylation N-Acylation 4-amino-3-mercaptobenzoic_acid->acylation acetic_anhydride Acetic Anhydride acetic_anhydride->acylation cyclization Intramolecular Cyclization (Dehydration) acylation->cyclization product 2-Methylbenzo[d]thiazole- 5-carboxylic acid cyclization->product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative example based on established chemical principles for the synthesis of 2-methylbenzothiazole derivatives.[3] Researchers should optimize conditions as necessary.

Materials:

  • 4-Amino-3-mercaptobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (aqueous solution, e.g., 5 wt%)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptobenzoic acid and glacial acetic acid.

  • Acylation and Cyclization: To the stirred suspension, slowly add acetic anhydride. Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 1.5-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the mixture and wash the solid with a small amount of cold glacial acetic acid.

  • Neutralization and Extraction: Cool the filtrate in an ice-water bath. Slowly add a cooled aqueous solution of sodium hydroxide with vigorous stirring to neutralize the acetic acid (adjust pH to ~7.0). This may cause the product to precipitate.

  • Isolation: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried. Alternatively, the neutralized aqueous solution can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Spectroscopic Analysis

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.

  • Aromatic Protons (3H): These will appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The splitting pattern will depend on the coupling between the protons on the benzene ring.

  • Methyl Protons (3H): A singlet for the methyl group at the 2-position is expected in the upfield region, likely around δ 2.8 ppm.[4]

  • Carboxylic Acid Proton (1H): A broad singlet, characteristic of a carboxylic acid proton, is expected at a very downfield chemical shift, typically δ 12-13 ppm. This peak may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

  • Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system will appear in the range of δ 110-160 ppm.

  • Methyl Carbon (CH₃): The methyl carbon signal is expected in the upfield region, likely around δ 20 ppm.[5]

FT-IR Spectroscopy (Fourier-Transform Infrared)

The FT-IR spectrum is particularly useful for identifying the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N Stretch (Thiazole): An absorption in the region of 1600-1650 cm⁻¹ is characteristic of the C=N bond in the thiazole ring.

  • C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (193.23). The exact mass would be approximately 193.0200.[2]

  • Fragmentation: Common fragmentation patterns for benzothiazoles may involve cleavage of the thiazole ring. The carboxylic acid group can also undergo fragmentation, such as the loss of CO₂ (44 Da) or H₂O (18 Da). A significant fragment ion would likely be the molecular ion of 2-methylbenzothiazole at m/z 149, resulting from the loss of the carboxyl group.

Applications and Research Interest

This compound and its derivatives are of considerable interest in the field of drug discovery and development due to the versatile biological activities associated with the benzothiazole scaffold.

  • Anticancer Agents: The benzothiazole nucleus is a key pharmacophore in a number of compounds with potent anticancer activity. Derivatives of this compound can be synthesized to explore their potential as inhibitors of various cancer-related targets.

  • Antimicrobial Agents: Benzothiazole derivatives have been shown to possess a broad spectrum of antimicrobial activity against various bacteria and fungi. The carboxylic acid moiety provides a handle for further chemical modification to develop novel antimicrobial agents.

  • Enzyme Inhibitors: The rigid, planar structure of the benzothiazole ring system makes it an attractive scaffold for the design of enzyme inhibitors. Recent research has explored benzothiazole derivatives as inhibitors of enzymes such as monoamine oxidase (MAO), which are relevant in the treatment of neurodegenerative diseases.

  • Materials Science: Benzothiazole-containing compounds can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of functional molecules with potential applications in medicine and materials science. This guide has provided a technical overview of its properties, synthesis, and characterization. Further research into the derivatization of this compound is likely to yield novel therapeutic agents and advanced materials.

References

Physicochemical properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the imperative is to move beyond mere synthesis and to deeply comprehend the fundamental physicochemical properties that govern a molecule's journey from a laboratory curiosity to a clinical candidate. The benzothiazole scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds, prized for its unique electronic and steric characteristics.[1][2] This guide focuses on a specific, yet significant, member of this family: 2-methyl-1,3-benzothiazole-5-carboxylic acid. Its derivatives have shown potential in diverse therapeutic areas, including neurodegenerative diseases and infectious agents like tuberculosis.[1][3]

This document is structured not as a rigid data sheet, but as a practical guide for the discerning scientist. We will delve into the core properties of this molecule, explain the causality behind the experimental methods used for their determination, and provide actionable, field-proven protocols. Our objective is to equip you, the researcher, with the foundational knowledge necessary to unlock the full potential of this versatile chemical entity.

Core Physicochemical Profile

A molecule's identity is defined by its physical and chemical properties. These parameters are the primary determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The key physicochemical properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid are summarized below.

Table 1: Summary of Physicochemical Properties

PropertyValueSignificance in Drug Development
Molecular Formula C₉H₇NO₂SDefines the elemental composition and exact mass.[4]
Molecular Weight 193.23 g/mol A key component of Lipinski's Rule of Five; influences diffusion and transport.[4]
Appearance Colorless to slightly yellow crystalline powderBasic physical state observation; important for formulation considerations.[5]
Melting Point 202°CIndicates purity and lattice energy of the solid state.[4]
pKa (Predicted) ~3-5Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and receptor interaction. The carboxylic acid moiety is the primary acidic center.[6]
logP (Predicted) ~2.3 (for 6-isomer)The octanol-water partition coefficient (logP) is a measure of lipophilicity, a primary predictor of membrane permeability and overall ADME properties.[7][8]
Aqueous Solubility Slightly solubleSolubility is a prerequisite for absorption; poor solubility is a major hurdle in drug development.[5]

Structural Confirmation and Spectroscopic Identity

Before any functional assay, confirming the identity and purity of the compound is paramount. Spectroscopic methods provide a molecular fingerprint.

Expected Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For this molecule, one would expect to see distinct signals for the aromatic protons on the benzothiazole ring, a singlet for the methyl group protons, and a characteristic downfield signal for the carboxylic acid proton. The ¹³C spectrum would similarly show unique resonances for the aromatic, thiazole, methyl, and carboxyl carbons.[9][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups. The spectrum should prominently feature a strong carbonyl (C=O) stretching vibration from the carboxylic acid, along with C=N stretching from the thiazole ring and various C-H and C=C stretching vibrations from the aromatic system.[9][11]

  • UV-Visible (UV-Vis) Spectroscopy : The conjugated benzothiazole system will exhibit characteristic absorbance peaks in the UV region, corresponding to π → π* and n → π* electronic transitions. This technique is also fundamental for quantitative analysis in solubility and partitioning experiments.[12]

Key Experimental Protocols: A Methodological Deep Dive

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters. The emphasis is not just on the steps, but on the scientific reasoning that underpins them.

Determination of Aqueous Solubility (OECD 105 Flask Method)

Causality : Aqueous solubility is a gatekeeper for bioavailability. A compound must dissolve to be absorbed. The OECD 105 guideline provides a robust, standardized "flask method" for this determination, ensuring reproducibility.[13][14] The principle is simple: create a saturated solution at a defined temperature, separate the solid from the liquid phase, and quantify the concentration of the dissolved compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid to water (20°C) B 2. Agitate vigorously A->B C 3. Equilibrate (24h) B->C D 4. Allow to settle C->D E 5. Centrifuge/Filter (0.45 µm) D->E F 6. Collect clear supernatant E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G G A 1. Dissolve compound in water/co-solvent C 3. Add titrant (e.g., 0.1M NaOH) in small, precise increments A->C B 2. Calibrate pH meter (pH 4, 7, 10 buffers) B->C D 4. Record pH after each addition C->D E 5. Plot pH vs. Volume of titrant added D->E F 6. Identify Equivalence Point (steepest slope) E->F G 7. Determine Volume at Half-Equivalence Point F->G H 8. pH at Half-Equivalence = pKa G->H

References

Spectral data of 2-Methylbenzo[d]thiazole-5-carboxylic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Methylbenzo[d]thiazole-5-carboxylic acid

This compound (Molecular Formula: C₉H₇NO₂S, Molecular Weight: 193.23 g/mol ) is a heterocyclic compound featuring a benzothiazole core functionalized with a methyl group at the 2-position and a carboxylic acid at the 5-position.[1] The structural arrangement suggests its potential utility as a building block in medicinal chemistry and materials science. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of synthesized batches of this compound.

G start Start: Solid Sample dissolve Dissolve 5-10 mg in ~0.7 mL DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H Spectrum (16-32 scans) transfer->acquire_H1 acquire_C13 Acquire 13C Spectrum (>512 scans) transfer->acquire_C13 process Process Data (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process end End: Interpreted Spectra process->end G start Start: Solid Sample grind_sample Grind 1-2 mg of sample start->grind_sample mix_kbr Add ~100 mg dry KBr and mix thoroughly grind_sample->mix_kbr load_die Load mixture into pellet die mix_kbr->load_die press_pellet Apply pressure (hydraulic press) to form transparent pellet load_die->press_pellet acquire_spectrum Acquire IR Spectrum press_pellet->acquire_spectrum end End: IR Spectrum acquire_spectrum->end G M_H [M+H]+ m/z = 194 frag1 m/z = 176 M_H->frag1 - H2O frag2 m/z = 148 M_H->frag2 - H2O, -CO frag1->frag2 - CO frag3 m/z = 135 frag2->frag3 - CH3, +H

References

An In-Depth Technical Guide to the Solubility of 2-methyl-1,3-benzothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methyl-1,3-benzothiazole-5-carboxylic acid. Intended for researchers, chemists, and formulation scientists, this document navigates the theoretical principles governing the compound's solubility and presents authoritative, step-by-step protocols for its empirical determination. While publicly available quantitative solubility data for this specific molecule is limited, this guide establishes a robust framework for its characterization by synthesizing information on its physicochemical properties, the influence of solvent polarity and pH, and best practices in experimental measurement. The core of this guide is a detailed protocol for the equilibrium shake-flask method, aligned with International Council for Harmonisation (ICH) guidelines, enabling researchers to generate reliable and reproducible data for applications ranging from reaction chemistry to pharmaceutical formulation.

Core Concepts: Understanding the Molecule

2-methyl-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound featuring a fused benzene and thiazole ring system, with methyl and carboxylic acid functional groups. Its structure is fundamental to its chemical behavior and, consequently, its solubility profile.

  • Benzothiazole Core: The bicyclic aromatic system is relatively nonpolar and hydrophobic. It primarily interacts with solvents through van der Waals forces. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). This group imparts hydrophilicity and is the primary driver of pH-dependent solubility in aqueous media.

  • Methyl Group (-CH3): A small, nonpolar, and hydrophobic group that slightly decreases overall polarity.

The molecule's overall solubility in a given solvent is determined by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A favorable dissolution process occurs when the energy of solvent-solute interactions overcomes the solute's crystal lattice energy and the solvent's intermolecular forces[1].

Physicochemical Properties & Predicted Solubility

A molecule's inherent physical and chemical properties are the primary predictors of its solubility.

Table 1: Physicochemical Properties of 2-methyl-1,3-benzothiazole-5-carboxylic acid

PropertyValueSource / Comment
Molecular Formula C₉H₇NO₂S[2][3]
Molecular Weight 193.23 g/mol [2]
Appearance Crystalline Powder[4]
Melting Point ~202 °C[2]
pKa (acidic) ~4-5 (Estimated)Based on typical aromatic carboxylic acids[5]. This value is critical for pH-dependent aqueous solubility.
pKa (basic) Low (Estimated)The benzothiazole nitrogen is weakly basic.
The "Like Dissolves Like" Principle in Practice

The fundamental principle of "like dissolves like" provides a strong qualitative framework for predicting solubility[6]. Based on the molecule's structure, a predicted solubility profile is outlined below.

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMF, AcetoneHigh to Moderate These solvents are excellent hydrogen bond acceptors, readily interacting with the carboxylic acid proton. They can also effectively solvate the large aromatic benzothiazole core.
Polar Protic Methanol, EthanolModerate to Slight These solvents can both donate and accept hydrogen bonds, interacting well with the carboxylic acid group. However, their smaller size and strong self-association may be less effective at disrupting the solute's crystal lattice compared to DMSO. A supplier notes slight solubility in alcohol[4].
Nonpolar Hexane, TolueneLow / Insoluble These solvents lack the polarity and hydrogen bonding capability to effectively interact with the polar carboxylic acid group, leading to poor solvation.
Aqueous (pH-dependent) Water, BuffersVariable Solubility in water is expected to be low in its neutral form due to the hydrophobic benzothiazole core. However, solubility will dramatically increase at higher pH values as the carboxylic acid is deprotonated to its highly polar and water-soluble carboxylate salt[7][8].
The Critical Influence of pH

For an ionizable compound like 2-methyl-1,3-benzothiazole-5-carboxylic acid, pH is the most dominant factor governing aqueous solubility. The carboxylic acid group has an estimated pKa between 4 and 5[5].

  • At Low pH (e.g., pH < 2): The carboxylic acid is fully protonated (-COOH) and neutral. The molecule's solubility will be at its minimum, dictated by the intrinsic solubility of the neutral form.

  • At Mid pH (e.g., pH 4-5): A mixture of the neutral and ionized forms exists.

  • At High pH (e.g., pH > 7): The carboxylic acid is deprotonated to its carboxylate anion (-COO⁻). This charged species is significantly more polar and thus much more soluble in water[7][8].

This relationship is crucial for applications such as designing oral drug formulations, where a compound must dissolve in the varying pH environments of the gastrointestinal tract, and for purification processes involving acid-base extractions.

G cluster_low_ph Low pH (e.g., pH 1.2) cluster_pka pH ≈ pKa (e.g., pH 4.5) cluster_high_ph High pH (e.g., pH 6.8+) low_ph_label Predominantly Neutral Form (Low Aqueous Solubility) pka_label Mixture of Forms low_ph_struct R-COOH high_ph_label Predominantly Ionized Form (High Aqueous Solubility) pka_struct R-COOH ⇌ R-COO⁻ + H⁺ high_ph_struct R-COO⁻ G arrow arrow A 1. Preparation Add excess solid compound to a known volume of solvent (e.g., 2-5 mg/mL). B 2. Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge the slurry at high speed. Carefully filter the supernatant using a 0.22 µm PTFE syringe filter. B->C D 4. Quantification Dilute the clear filtrate with a suitable mobile phase and analyze concentration using a validated HPLC-UV method. C->D E 5. Verification (Trustworthiness) Confirm presence of residual solid in the vial. Analyze samples at 24h and 48h to ensure concentration has plateaued. D->E

References

An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carboxylic Acid: From Historical Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[d]thiazole-5-carboxylic acid, a key heterocyclic compound, holds a significant position in the landscape of medicinal and materials chemistry. Its rigid, planar benzothiazole core, substituted with a methyl group at the 2-position and a carboxylic acid at the 5-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive exploration of this molecule, from its historical roots in the pioneering work on benzothiazoles to contemporary synthetic strategies and its emerging applications in drug discovery.

Historical Perspective: The Dawn of Benzothiazole Chemistry

The story of this compound is intrinsically linked to the broader history of benzothiazole chemistry, which dates back to the late 19th century. The foundational work on the synthesis of the benzothiazole ring system was laid by August Wilhelm von Hofmann in 1887.[1] Hofmann's pioneering research involved the reaction of 2-aminothiophenol with various reagents to form the characteristic fused ring structure.[1] This fundamental discovery opened the door to the exploration of a vast new class of heterocyclic compounds.

While a singular "discovery" paper for this compound itself is not readily apparent in the historical literature, its conceptualization and eventual synthesis are a direct consequence of the systematic exploration of benzothiazole chemistry that followed Hofmann's initial work. The logical synthetic pathway, which remains relevant today, involves the cyclization of a appropriately substituted 2-aminothiophenol with a source of the 2-methyl group.

The key precursor for our target molecule is 3-amino-4-mercaptobenzoic acid .[2] The synthesis of this crucial intermediate, while not the primary focus of this guide, is a critical first step and typically involves multi-step sequences starting from more readily available precursors.

The historical synthesis of 2-substituted benzothiazoles, including the methyl derivative, generally followed the principle of condensing a 2-aminothiophenol with a carboxylic acid or its derivative.[3][4][5] In the case of this compound, the reaction of 3-amino-4-mercaptobenzoic acid with acetic acid or acetic anhydride represents the most direct and classical synthetic route. This type of condensation reaction, often facilitated by dehydrating agents or high temperatures, leads to the formation of the thiazole ring.

Core Synthesis and Mechanistic Insights

The primary and most established method for the synthesis of this compound is the condensation and subsequent cyclization of 3-amino-4-mercaptobenzoic acid with acetic acid or a derivative thereof.

Reaction Mechanism: Acetic Acid/Anhydride Cyclization

The mechanism for this transformation involves several key steps:

  • N-Acetylation: The primary amino group of 3-amino-4-mercaptobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride (or activated acetic acid). This forms an N-acetylated intermediate.

  • Thioester Formation (Intramolecular): The neighboring thiol group then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This intramolecular cyclization is the key ring-forming step.

  • Dehydration: The resulting tetrahedral intermediate readily loses a molecule of water to form the stable, aromatic benzothiazole ring.

The use of acetic anhydride is often preferred as it acts as both the acetylating agent and a dehydrating agent, driving the reaction to completion.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-amino-4-mercaptobenzoic_acid 3-Amino-4-mercaptobenzoic Acid N-acetyl_intermediate N-Acetyl Intermediate 3-amino-4-mercaptobenzoic_acid->N-acetyl_intermediate N-Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N-acetyl_intermediate Cyclic_Intermediate Cyclic Hemithioacetal Intermediate N-acetyl_intermediate->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product Dehydration

References

A Technical Guide to the Potential Biological Activities of 2-Methylbenzo[d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous compounds with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[2][3][4] The versatility of the benzothiazole ring system, with its unique electronic and structural features, allows for diverse interactions with a wide range of biological targets.[5] Clinically approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS) and Frentizole with its immunosuppressive and antiviral activities underscore the therapeutic potential of this heterocyclic system. This guide will delve into the prospective biological activities of a specific derivative, 2-Methylbenzo[d]thiazole-5-carboxylic acid, providing a roadmap for its scientific exploration.

Structural Features and Inferred Biological Potential of this compound

While direct experimental data on the biological activities of this compound is not extensively documented in publicly available literature, we can infer its potential pharmacological profile by examining its structural analogues. The core benzothiazole structure is frequently associated with anticancer properties.[6][7] The methyl group at the 2-position and the carboxylic acid group at the 5-position are key functional groups that can modulate the molecule's physicochemical properties and its interactions with biological targets.

Potential as an Anticancer Agent

The benzothiazole scaffold is a well-established pharmacophore in the design of novel anticancer agents.[3][7] Derivatives have been shown to exert their effects through various mechanisms, including:

  • Induction of Apoptosis: Many benzothiazole-containing compounds have demonstrated the ability to trigger programmed cell death in cancer cells.[8][9]

  • Enzyme Inhibition: Benzothiazoles can act as inhibitors of crucial enzymes in cancer progression, such as protein kinases, topoisomerases, and cytochrome P450 enzymes.[2][8]

  • NF-κB Pathway Inhibition: Some derivatives have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival.[10]

The presence of the carboxylic acid group in this compound could enhance its solubility and potential for hydrogen bonding interactions within the active sites of target proteins.

Potential Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have also been extensively investigated for their antimicrobial and anti-inflammatory activities.[11][12] The sulfur and nitrogen atoms in the thiazole ring are crucial for these properties. The proposed mechanisms often involve the inhibition of essential microbial enzymes or the modulation of inflammatory pathways.

A Proposed Research Workflow for Investigating Biological Activities

To systematically evaluate the potential of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for general cytotoxic activity and then to elucidate the specific mechanisms of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo and Preclinical Evaluation Initial Synthesis and Characterization Initial Synthesis and Characterization Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Initial Synthesis and Characterization->Cytotoxicity Screening (MTT Assay) Selection of Lead Cancer Cell Lines Selection of Lead Cancer Cell Lines Cytotoxicity Screening (MTT Assay)->Selection of Lead Cancer Cell Lines Apoptosis Assays (Annexin V/PI Staining) Apoptosis Assays (Annexin V/PI Staining) Selection of Lead Cancer Cell Lines->Apoptosis Assays (Annexin V/PI Staining) Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Selection of Lead Cancer Cell Lines->Antimicrobial Susceptibility Testing Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (Annexin V/PI Staining)->Cell Cycle Analysis Western Blot for Key Signaling Proteins Western Blot for Key Signaling Proteins Cell Cycle Analysis->Western Blot for Key Signaling Proteins Animal Model Studies (Xenograft) Animal Model Studies (Xenograft) Western Blot for Key Signaling Proteins->Animal Model Studies (Xenograft) Determination of MIC and MBC Determination of MIC and MBC Antimicrobial Susceptibility Testing->Determination of MIC and MBC Infection Models Infection Models Determination of MIC and MBC->Infection Models

Caption: A proposed research workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

While various methods for the synthesis of benzothiazole derivatives exist, a common route involves the condensation of an aminothiophenol with a carboxylic acid or its derivative. For this compound, a potential synthetic pathway is the reaction of 3-amino-4-mercaptobenzoic acid with acetic anhydride.[13]

Protocol:

  • In a round-bottom flask, dissolve 3-amino-4-mercaptobenzoic acid in an excess of acetic anhydride.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with culture medium to various concentrations. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Compound Cancer Cell Line IC₅₀ (µM)
This compoundMCF-7 (Breast)To be determined
This compoundA549 (Lung)To be determined
This compoundHepG2 (Liver)To be determined
Doxorubicin (Positive Control)MCF-7 (Breast)Literature Value
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[8]

Protocol:

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

G cluster_0 Cell Population Analysis cluster_1 Flow Cytometry Quadrants Untreated Control Untreated Control Q3 Viable (Annexin V-/PI-) Untreated Control->Q3 High Population Treated with Compound Treated with Compound Q2 Late Apoptotic (Annexin V+/PI+) Treated with Compound->Q2 Increased Population Q4 Early Apoptotic (Annexin V+/PI-) Treated with Compound->Q4 Increased Population Q1 Necrotic (Annexin V-/PI+)

Caption: Expected outcome of Annexin V/PI staining after treatment with an apoptosis-inducing compound.

Concluding Remarks and Future Directions

This compound, based on the well-documented activities of its structural congeners, holds significant promise as a lead compound for the development of novel therapeutic agents, particularly in the realm of oncology. The proposed research workflow provides a robust framework for a comprehensive evaluation of its biological potential. Future studies should focus on structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity. Furthermore, in vivo studies using animal models will be crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The exploration of this and other novel benzothiazole derivatives will undoubtedly continue to enrich the landscape of modern drug discovery.

References

An In-Depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Methylbenzo[d]thiazole-5-carboxylic acid. We will delve into its fundamental properties, a robust synthesis protocol grounded in established chemical principles, detailed analytical characterization methods, and its role as a valuable scaffold in medicinal chemistry.

Core Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring. This benzothiazole core is a privileged structure in drug discovery, known for its rigid, planar nature and ability to engage in various biological interactions. The presence of the carboxylic acid group at the 5-position and a methyl group at the 2-position provides key handles for synthetic modification and potential interactions with biological targets.

Key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.23 g/mol [1]
CAS Number 24851-69-2[1]
Melting Point 202 °C[2]
Boiling Point 385.2 °C at 760 mmHg[3]
Density 1.43 g/cm³[3]
Appearance Solid
SMILES CC1=NC2=C(S1)C=CC(=C2)C(=O)O[3]
InChI Key TVUFPZOJUJGDDD-UHFFFAOYSA-N[3]
Chemical Structure

The structural representation of this compound is provided below.

2D structure of the title compound.

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles is a well-established area of heterocyclic chemistry. The most common and direct route is the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile. For the target molecule, this compound, the logical precursors are 4-amino-3-mercaptobenzoic acid and an acetylating agent such as acetic anhydride or glacial acetic acid. This reaction is a variant of the Jacobson benzothiazole synthesis.

Experimental Protocol: Synthesis via Phillips-Type Cyclocondensation

This protocol is based on established methods for the synthesis of 2-methylbenzothiazole derivatives.[4]

Materials:

  • 4-Amino-3-mercaptobenzoic acid

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-3-mercaptobenzoic acid (e.g., 10 mmol, 1.69 g).

  • Reagent Addition: Add glacial acetic acid (20 mL). The acetic acid serves as both the acetylating reagent and the solvent.

  • Cyclocondensation: Heat the mixture to reflux (approximately 118-120 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Isolate the crude solid product by vacuum filtration using a Büchner funnel, washing the cake with cold deionized water (3 x 20 mL).

  • Purification:

    • The primary impurity is unreacted starting material. To purify, the crude solid can be dissolved in a minimal amount of 1 M NaOH solution.

    • Filter the basic solution to remove any insoluble impurities.

    • Re-precipitate the product by acidifying the filtrate to pH ~4-5 with 1 M HCl.

    • Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • For higher purity, the product can be recrystallized from an ethanol/water mixture.

Causality and Mechanistic Rationale

The choice of glacial acetic acid and heat is critical. The reaction proceeds via a two-step, one-pot mechanism:

  • N-Acetylation: The more nucleophilic amino group of the starting material attacks the carbonyl carbon of acetic acid, forming an N-acetyl intermediate.

  • Intramolecular Cyclization & Dehydration: Under heating, the thiol group performs a nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic thiazole ring.

The acidic work-up ensures that the product is in its neutral carboxylic acid form for precipitation. Recrystallization is a standard and effective method for purifying solid organic compounds to achieve high analytical purity.

Workflow for synthesis and purification.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6] this compound serves as a crucial building block for creating more complex molecules with therapeutic potential.

Role as a Versatile Intermediate: The true value of this compound for drug developers lies in its dual functionality.

  • The carboxylic acid group is a versatile handle. It can be readily converted into esters, amides, or other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, libraries of amide derivatives can be synthesized to probe interactions with specific amino acid residues in a target protein's binding pocket.

  • The 2-methyl group can also be a site for modification, although it is less reactive than the carboxylic acid. More importantly, its presence influences the electronic properties and steric profile of the molecule.

While specific biological activity data for the title compound itself is sparse in public literature, closely related thiazole-5-carboxylic acid derivatives have been designed as potent anti-tumor agents, acting as analogues of approved drugs like Dasatinib.[7] This highlights the utility of the core structure in designing kinase inhibitors and other targeted therapies.

G cluster_0 Drug Discovery Workflow A Scaffold (2-Methylbenzo[d]thiazole- 5-carboxylic acid) B Combinatorial Chemistry (Amide/Ester Library Synthesis) A->B Derivatization C High-Throughput Screening (e.g., Kinase Inhibition Assay) B->C Screening Library D Hit Identification C->D Identify Active Compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Preclinical Candidate E->F Improve Potency & ADME Properties

Use of the scaffold in drug discovery.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This forms a self-validating system for quality control.

Standard Analytical Workflow
  • Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. A typical mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid remains protonated.

  • Melting Point: A sharp melting point close to the literature value (202 °C) is a strong indicator of high purity.[2]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Expected Spectroscopic Data
  • FT-IR (KBr, cm⁻¹):

    • ~2500-3300 (broad): O-H stretch of the carboxylic acid, a hallmark feature.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~1600, ~1450: C=C and C=N stretching vibrations within the aromatic and thiazole rings.

    • ~2950: C-H stretch from the methyl group.[8]

  • ¹H NMR (DMSO-d₆, δ, ppm):

    • ~13.0 (s, 1H): The highly deshielded carboxylic acid proton.

    • ~7.5-8.5 (m, 3H): Aromatic protons on the benzene ring. The exact splitting pattern will depend on the coupling constants between them.

    • ~2.8 (s, 3H): A sharp singlet for the three equivalent protons of the 2-methyl group.[9]

  • ¹³C NMR (DMSO-d₆, δ, ppm):

    • ~167: Carboxylic acid carbonyl carbon.

    • ~165: C2 carbon of the thiazole ring, attached to the methyl group.

    • ~120-155: Multiple signals corresponding to the carbons of the fused benzene and thiazole rings.

    • ~20: Methyl group carbon.[9]

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ ion at m/z ≈ 192.01.

References

A Technical Guide to the Commercial Sourcing and Quality Evaluation of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methylbenzo[d]thiazole-5-carboxylic acid (CAS No. 24851-69-2), a key heterocyclic building block in pharmaceutical and materials science research. We will explore its scientific importance, outline a strategic approach to sourcing from commercial suppliers, and detail essential protocols for quality verification upon receipt.

Introduction: The Scientific Significance of this compound

This compound, with a molecular formula of C₉H₇NO₂S and a molecular weight of 193.23 g/mol , belongs to the benzothiazole class of compounds.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[2][3] The thiazole ring is a crucial component in various FDA-approved drugs and serves as a versatile starting material for synthesizing novel therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.[2][4][5][6] Its utility also extends to agrochemicals and the development of novel polymers and coatings in material science.[4]

Given its role as a foundational intermediate, securing a reliable source of high-purity this compound is a critical first step in any research and development pipeline. The quality of this starting material directly impacts the yield, purity, and biological activity of the final synthesized compounds.

Directory of Commercial Suppliers

Identifying a suitable supplier requires balancing cost, quality, and availability. The following table summarizes prominent commercial suppliers offering this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) before purchase.

SupplierCAS NumberStated PurityAdditional Information
Santa Cruz Biotechnology 24851-69-2≥98%Offers the compound for proteomics research purposes.[1]
Alfa Chemistry 24851-69-296%Provides a list of synonyms and basic physical properties.[7]
Matrix Scientific 24851-69-2Not explicitly stated (Melting Point: 202°C)Offers various quantities (e.g., 500mg, 1g) and provides custom synthesis services.[8]
ChemicalBook 24851-69-2Not explicitly statedActs as a directory, listing multiple suppliers and safety information.[9]

Note: This list is not exhaustive. Availability and specifications are subject to change and should be verified directly with the supplier.

Supplier Evaluation and Quality Verification Workflow

The process of selecting a supplier and validating the received material is critical for experimental reproducibility. A systematic approach ensures that the starting material meets the stringent requirements for drug development and other sensitive applications.

The following diagram illustrates a logical workflow for selecting a chemical supplier.

Diagram 1: Supplier Selection Workflow A Identify Need: 2-Methylbenzo[d]thiazole- 5-carboxylic acid B Initial Supplier Screening (See Supplier Table) A->B Search C Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C Contact D Evaluate Supplier Specs: - Purity (≥98% ideal) - Price & Lead Time - Available Quantities C->D Review E Does it meet requirements? D->E E->B No F Place Order for Small/Evaluation Quantity E->F Yes G Perform In-House Quality Control (QC) F->G Upon Receipt H Does it pass QC? G->H I Approve Supplier & Proceed with Bulk Purchase H->I Yes J Reject Lot & Return to Supplier Screening H->J No J->B

Caption: A step-by-step decision process for sourcing and qualifying chemical reagents.

Upon receiving a shipment, it is imperative to perform independent analytical tests to verify the identity and purity stated on the CoA. This step mitigates the risk of using substandard materials that could compromise research outcomes.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should be compared against literature values or predicted spectra to ensure all expected peaks are present and integrations are correct.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. A reverse-phase HPLC method can separate the main compound from any impurities.[10] The area percentage of the main peak corresponds to the compound's purity.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (193.23 g/mol ).[1] Techniques like LC-MS can be used to identify the mass of impurity peaks observed in the HPLC chromatogram.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the benzothiazole ring system.[12]

The following diagram outlines the recommended QC process.

Diagram 2: In-House QC Protocol Start Sample Received from Supplier NMR Structural Verification (¹H & ¹³C NMR) Start->NMR HPLC Purity Assessment (RP-HPLC) Start->HPLC MS Molecular Weight Confirmation (LC-MS) Start->MS Compare Compare Data to CoA & Literature Specs NMR->Compare HPLC->Compare MS->Compare Pass Material Approved for Use in R&D Compare->Pass Data Matches Fail Material Rejected (Contact Supplier) Compare->Fail Discrepancy Found

Caption: A parallel workflow for comprehensive analytical verification of incoming material.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a generalized method for assessing the purity of this compound. The method should be optimized for the specific instrument and column used.

  • Standard & Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and linearly increase to a high percentage over 15-20 minutes to elute the compound and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV-Vis scan (typically around 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Conclusion

The procurement of this compound is a foundational step for research programs leveraging its unique chemical properties. A diligent approach to supplier selection, coupled with a robust, in-house quality control system, is essential for ensuring the integrity and reproducibility of experimental results. By following the workflows and protocols outlined in this guide, researchers can confidently source high-quality material, thereby accelerating their discovery and development efforts.

References

Safety and handling of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methylbenzo[d]thiazole-5-carboxylic acid

This guide provides comprehensive safety protocols, handling procedures, and technical data for this compound (CAS No. 24851-69-2). It is intended for researchers, chemists, and drug development professionals who utilize this heterocyclic building block in experimental and developmental settings. The information herein is synthesized from established safety data for analogous compounds and general chemical principles to ensure a high standard of laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its benzothiazole core is a prevalent scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and antihypertensive properties.[2][3] Accurate identification and understanding of its physical properties are foundational to its proper use.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 24851-69-2[4][5][6]
Molecular Formula C₉H₇NO₂S[5][6]
Molecular Weight 193.23 g/mol [5][6]
Synonyms 2-Methyl-1,3-benzothiazole-5-carboxylic acid[4][6]
Appearance Solid (form may vary)N/A
Melting Point ~202 °C[5]
Density 1.43 g/cm³[4]
Boiling Point 385.2 °C at 760 mmHg[4]
Purity ≥98% (typical for research grade)[6]

Spectroscopic Characterization for Identity Verification

Verifying the identity and purity of starting materials is a critical, self-validating step in any research protocol. The following table outlines the expected spectroscopic signatures for this compound based on its functional groups and data from analogous structures.[2][7][8][9]

Table 2: Expected Spectroscopic Data

SpectroscopyFeatureExpected Chemical Shift / FrequencyRationale and Notes
¹H NMR Carboxylic Acid Proton (-COOH)~12.0 ppm (singlet, broad)Highly deshielded proton, subject to hydrogen bonding. Its resonance may broaden or shift depending on solvent and concentration.[7][9]
Aromatic Protons7.5 - 8.5 ppm (multiplets)Protons on the benzene ring of the benzothiazole system. Specific shifts and coupling patterns depend on substitution.
Methyl Protons (-CH₃)~2.8 ppm (singlet)Protons of the methyl group at the 2-position of the thiazole ring.[2]
¹³C NMR Carboxylic Carbon (-C OOH)165 - 185 ppmTypical range for a carboxylic acid carbon.[7][9]
Aromatic & Thiazole Carbons120 - 155 ppmMultiple signals corresponding to the carbon atoms of the fused ring system.
Methyl Carbon (-C H₃)~20 ppmCarbon of the methyl group at the 2-position.[2]
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7][9]
C=O Stretch (Carboxylic Acid)1710 - 1760 cm⁻¹ (strong)Strong, sharp peak. Position depends on dimerization; hydrogen-bonded dimers absorb closer to 1710 cm⁻¹.[7][9]
C=N Stretch (Thiazole)~1520 cm⁻¹Characteristic vibration of the thiazole ring system.[2]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a conservative approach based on the Globally Harmonized System (GHS) classifications of structurally related benzothiazole and thiazole carboxylic acid derivatives is prudent. The primary hazards are associated with irritation and potential harm upon ingestion, skin contact, or inhalation.[5][10][11]

Table 3: GHS Hazard Classification (Inferred)

GHS ClassificationHazard StatementPrecautionary Codes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264, P270, P301+P312, P330
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledP261, P271, P304+P340, P312

A systematic risk assessment is mandatory before handling this compound. The following workflow provides a logical framework for this process.

G cluster_risk Risk Assessment Workflow start Start: New Protocol Involving Compound haz_id 1. Identify Hazards (Irritant, Acute Toxicity) start->haz_id risk_assess 2. Assess Risks - Exposure routes (inhalation, dermal) - Severity of potential harm haz_id->risk_assess controls 3. Implement Control Measures - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) risk_assess->controls review 4. Review & Monitor - Are controls effective? - Any incidents or near-misses? controls->review Periodically finish End: Safe Operating Procedure Established controls->finish If Adequate review->controls If Inadequate

Caption: A logical workflow for conducting a risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is essential to minimize exposure and ensure laboratory safety. All operations involving this compound should be performed within a certified chemical fume hood.

Engineering Controls
  • Ventilation: Always handle the solid compound and its solutions in a chemical fume hood to prevent inhalation of dust or aerosols.[12][13]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[10] If skin contact occurs, wash the area thoroughly with soap and water.[11][15]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[13]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][11]

  • Contaminated clothing should be removed immediately and laundered before reuse.[10]

G cluster_handling Laboratory Safe Handling Protocol prep Preparation - Verify fume hood function - Gather all materials ppe_don Don PPE (Lab Coat, Goggles, Gloves) prep->ppe_don weigh Weighing & Transfer (Inside fume hood) ppe_don->weigh reaction Reaction Setup / Procedure weigh->reaction cleanup Decontamination - Clean workspace - Neutralize waste reaction->cleanup ppe_doff Doff PPE (Gloves first, then goggles, then coat) cleanup->ppe_doff wash Hand Washing ppe_doff->wash

Caption: A standard workflow for safely handling the chemical in a lab.

Emergency Procedures

In the event of an accidental exposure or release, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical advice if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the physician.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[12]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[12][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid breathing dust.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12] Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and environmental safety.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][13][16][17]

  • Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[12][13][14]

Disposal
  • Method: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. The material may be sent to a licensed chemical destruction plant.[16]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. Do not reuse empty containers.[16]

Applications in Research and Drug Development

The benzothiazole scaffold, of which this compound is a derivative, is of significant interest in medicinal chemistry. This versatile heterocyclic system is a key component in the development of therapeutic agents across various disease areas.[3][18][19]

  • Anticancer Agents: Benzothiazole derivatives have been shown to inhibit protein kinases and other enzymes that are dysregulated in cancer cells.[19] The carboxylic acid moiety provides a convenient handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships (SAR).

  • Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.[18] This compound serves as a valuable starting material for synthesizing novel agents to combat bacterial and fungal infections.

  • Chemical Probes: Functionalized benzothiazoles can be used to develop probes for biological imaging and diagnostics.

The utility of this compound lies in its dual functionality: the reactive carboxylic acid group and the modifiable benzothiazole core, making it a valuable building block for combinatorial chemistry and targeted drug design.[20]

References

Methodological & Application

Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylbenzo[d]thiazole-5-carboxylic Acid Derivatives in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3][4][5] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6] The this compound core, in particular, represents a versatile platform for the development of novel therapeutics. The presence of a carboxylic acid group at the 5-position provides a convenient handle for the introduction of various functional groups through amide bond formation and esterification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis of the core scaffold and its subsequent derivatization, offering detailed, field-proven protocols for researchers in drug discovery and development.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and efficient pathway to this compound involves the condensation of 4-amino-3-mercaptobenzoic acid with a suitable source of the 2-methyl group, typically acetic acid or acetic anhydride. This approach is advantageous as it builds the desired heterocyclic system with the carboxylic acid moiety already in place, avoiding potentially harsh oxidation or functional group interconversion steps at a later stage.

Causality Behind Experimental Choices:
  • Starting Material: 4-Amino-3-mercaptobenzoic acid is the ideal precursor as it contains the requisite ortho-amino and thiol functionalities on a benzoic acid backbone. This commercially available starting material directly leads to the desired product upon cyclization.

  • Reagent for 2-Methyl Group: Acetic acid serves as both the reactant to provide the 2-methyl group and as a solvent. Acetic anhydride can also be used, often leading to faster reaction times due to its higher reactivity. The choice between the two depends on the desired reaction rate and scale.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the intramolecular cyclization and dehydration, leading to the formation of the stable benzothiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the core molecule from 4-amino-3-mercaptobenzoic acid.

Materials and Equipment:

  • 4-Amino-3-mercaptobenzoic acid

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-mercaptobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of glacial acetic acid to the flask to serve as both the reactant and solvent. A typical ratio is 10-20 mL of acetic acid per gram of the starting material.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker of ice water with stirring. This will cause the product to precipitate.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any residual acetic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Pathway:

Synthesis Start 4-Amino-3-mercaptobenzoic acid Reagent Acetic Acid (reflux) Start->Reagent Product This compound Reagent->Product

Caption: Synthesis of the core scaffold.

Part 2: Derivatization of this compound

The carboxylic acid functionality of the core scaffold is a versatile handle for creating a library of derivatives through common transformations such as amide bond formation and esterification.

A. Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments. The following protocol utilizes standard coupling reagents to form amides from this compound and a primary or secondary amine.

Causality Behind Experimental Choices:

  • Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent such as HOBt (1-Hydroxybenzotriazole) or HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are commonly used to facilitate amide bond formation by activating the carboxylic acid.

  • Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are used to prevent unwanted side reactions with water.

Experimental Protocol: General Procedure for Amide Coupling

Materials and Equipment:

  • This compound

  • Primary or secondary amine (R¹R²NH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole) or HATU

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and TEA (2.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Table 1: Representative Amide Derivatives and Yields

Amine (R¹R²NH)Coupling ReagentProductTypical Yield (%)
AnilineEDC/HOBtN-phenyl-2-methylbenzo[d]thiazole-5-carboxamide85-95
BenzylamineHATUN-benzyl-2-methylbenzo[d]thiazole-5-carboxamide90-98
MorpholineEDC/HOBt(2-Methylbenzo[d]thiazol-5-yl)(morpholino)methanone80-90
B. Esterification

Esterification is another key transformation to modify the properties of the core molecule. The following protocol describes a standard method for the synthesis of esters.

Causality Behind Experimental Choices:

  • Fischer Esterification: For simple alcohols, a classic Fischer esterification using a catalytic amount of strong acid (e.g., sulfuric acid) in an excess of the alcohol can be employed.

  • Coupling Agent-Mediated Esterification: For more complex or sensitive alcohols, coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC with a catalyst such as DMAP (4-Dimethylaminopyridine) are preferred to avoid harsh acidic conditions.

Experimental Protocol: General Procedure for Esterification

Materials and Equipment:

  • This compound

  • Alcohol (R-OH)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) or EDC (1.2 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Table 2: Representative Ester Derivatives and Yields

Alcohol (R-OH)Esterification MethodProductTypical Yield (%)
MethanolFischer (H₂SO₄ cat.)Methyl 2-methylbenzo[d]thiazole-5-carboxylate80-90
EthanolFischer (H₂SO₄ cat.)Ethyl 2-methylbenzo[d]thiazole-5-carboxylate85-95
Benzyl alcoholDCC/DMAPBenzyl 2-methylbenzo[d]thiazole-5-carboxylate75-85

Diagram of the Derivatization Workflow:

Derivatization cluster_amide Amide Formation cluster_ester Esterification Core This compound Amine R¹R²NH, Coupling Agents Core->Amine Alcohol R-OH, Acid or Coupling Agent Core->Alcohol Amide Amide Derivatives Amine->Amide Amide Coupling Ester Ester Derivatives Alcohol->Ester Esterification

Caption: Derivatization of the core scaffold.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its derivatives. The straightforward synthesis of the core scaffold, coupled with the versatility of the carboxylic acid group for subsequent derivatization, makes this an attractive system for the exploration of new chemical space in drug discovery. By understanding the rationale behind the experimental choices and adhering to these detailed protocols, researchers can efficiently generate libraries of novel benzothiazole derivatives for biological evaluation.

References

The Synthetic Versatility of 2-Methylbenzo[d]thiazole-5-carboxylic acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the benzothiazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with high specificity with biological targets. Within this important class of heterocycles, 2-Methylbenzo[d]thiazole-5-carboxylic acid emerges as a particularly valuable and versatile starting material.

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the applications of this compound in organic synthesis. We will move beyond a simple recitation of procedures to delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 24851-69-2[2]
Molecular Formula C₉H₇NO₂S[2]
Molecular Weight 193.23 g/mol [2]
Appearance White to off-white solid
Melting Point >200 °C[3]

Spectroscopic Characterization: A comprehensive analysis of the spectroscopic data is crucial for reaction monitoring and product confirmation. While a detailed comparative analysis of theoretical and experimental data for this specific molecule is not extensively published, the expected spectral features can be inferred from related structures. Key expected signals would include characteristic vibrational modes for the carboxylic acid O-H and C=O groups in the IR spectrum, and distinct aromatic and methyl proton signals in the ¹H NMR spectrum.

Core Application: Amide Bond Formation - A Gateway to Bioactive Molecules

The carboxylic acid functionality at the 5-position of the 2-methylbenzothiazole core is the primary handle for synthetic elaboration. Its conversion to an amide bond is a cornerstone transformation, opening the door to a vast array of derivatives with diverse biological activities. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Mechanistic Insight: The Role of Coupling Reagents

The fundamental principle behind amide coupling reagents is the in-situ generation of a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions.[4] For instance, carbodiimide-based methods are widely used due to their cost-effectiveness, while uronium salts like HATU often provide faster reaction times and higher yields, especially for challenging couplings.[5]

Detailed Protocol 1: General Amide Coupling of this compound using EDC/NHS

This protocol provides a robust and widely applicable method for the synthesis of 2-Methylbenzo[d]thiazole-5-carboxamides. The use of N-hydroxysuccinimide (NHS) as an additive with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a more stable NHS-ester intermediate, which can improve reaction efficiency.[6]

Materials:
  • This compound

  • Amine of choice (e.g., substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Experimental Procedure:

Step 1: Activation of the Carboxylic Acid

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • To this solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the activated NHS-ester can be monitored by thin-layer chromatography (TLC).

Step 2: Amine Coupling

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2.0 equivalents) to the reaction mixture to liberate the free amine.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methylbenzo[d]thiazole-5-carboxamide derivative.

Detailed Protocol 2: HATU-Mediated Amide Coupling for Sterically Hindered or Less Reactive Amines

For more challenging amide couplings, such as those involving sterically hindered anilines or less nucleophilic amines, the use of a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[5]

Materials:
  • This compound

  • Sterically hindered or less reactive amine

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents

Experimental Procedure:

Step 1: Reaction Setup

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Reaction Execution

  • Slowly add DIPEA (3.0 equivalents) to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash sequentially with 5% aqueous LiCl (to aid in DMF removal), 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Applications in the Synthesis of Bioactive Molecules

The amide derivatives of this compound have shown significant promise in various therapeutic areas. The benzothiazole moiety often serves as an excellent pharmacophore, and the appended amide group can be tailored to interact with specific biological targets.

Case Study: Synthesis of Potential Xanthine Oxidase Inhibitors

Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[7] In these syntheses, the core thiazole carboxylic acid is coupled with various substituted anilines to explore the structure-activity relationship.

Case Study: Development of Novel Anti-Cancer Agents

The 2-amino-thiazole-5-carboxamide scaffold is a key feature in several anti-cancer drugs.[4][8] While the title compound is a benzothiazole, the synthetic strategies for creating a library of amide derivatives are analogous and highlight the importance of this class of compounds in oncology research. The synthesis of N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, a potent anti-leukemia agent, showcases a multi-step synthesis where amide bond formation is a critical transformation.[2]

Visualizing the Synthetic Workflow

To provide a clear overview of the central synthetic transformation discussed, the following workflow diagram illustrates the amide coupling of this compound.

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_product Product start This compound activator Coupling Reagent (e.g., EDC/NHS or HATU) start->activator 1. Activation product 2-Methylbenzo[d]thiazole-5-carboxamide Derivative activated_intermediate Activated Acyl Intermediate activator->activated_intermediate amine Primary or Secondary Amine activated_intermediate->amine 2. Nucleophilic Attack amine->product 3. Amide Bond Formation

Caption: General workflow for the synthesis of 2-Methylbenzo[d]thiazole-5-carboxamide derivatives.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis, primarily serving as a precursor for a wide range of biologically active amide derivatives. The protocols detailed herein provide robust and adaptable methods for the synthesis of these compounds, catering to both standard and more challenging substrates. The continued exploration of derivatives synthesized from this starting material holds significant promise for the discovery of new therapeutic agents in areas such as oncology, infectious diseases, and metabolic disorders. As our understanding of the structure-activity relationships of benzothiazole-containing molecules grows, the importance of this compound as a key synthetic intermediate is set to increase.

References

Application Notes and Protocols: 2-Methylbenzo[d]thiazole-5-carboxylic Acid as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methylbenzo[d]thiazole-5-carboxylic acid as a pivotal structural motif in modern medicinal chemistry. The benzothiazole core is a well-established "privileged scaffold," known for its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 5-position provides a synthetically tractable building block with defined vectors for molecular elaboration. These application notes will elucidate the rationale behind its use, provide detailed protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds, with a particular focus on their application in oncology.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their planar, bicyclic structure, containing both nitrogen and sulfur heteroatoms, allows for a variety of non-covalent interactions with biological macromolecules. This inherent versatility has led to the development of benzothiazole-containing compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4]

The this compound scaffold offers several advantages for drug design:

  • The Benzothiazole Core: Provides a rigid and planar framework that can be effectively accommodated in the binding sites of various enzymes and receptors.

  • The 2-Methyl Group: This small alkyl group can contribute to hydrophobic interactions within a binding pocket and can influence the overall electronic properties of the ring system.

  • The 5-Carboxylic Acid Group: This functional handle is of paramount importance for synthetic elaboration. It serves as a key attachment point for building out the molecule, most commonly through the formation of amide bonds. This allows for the systematic exploration of structure-activity relationships by introducing a wide variety of substituents.

Strategic Importance in Drug Design and Development

The carboxylic acid moiety of this compound is a versatile functional group that enables medicinal chemists to modulate the physicochemical and pharmacokinetic properties of the resulting drug candidates. Through amide coupling reactions, a diverse array of chemical functionalities can be introduced, allowing for the fine-tuning of properties such as:

  • Potency and Selectivity: By introducing specific substituents that interact with the target protein, the potency and selectivity of the compound can be optimized.

  • Solubility and Permeability: The nature of the substituent attached to the amide can significantly impact the molecule's solubility and its ability to cross biological membranes.

  • Metabolic Stability: The amide bond itself is generally stable to metabolic degradation, and the attached substituents can be chosen to minimize metabolic liabilities.

Application in Oncology: Development of Novel Anticancer Agents

The benzothiazole scaffold has been extensively investigated in the context of oncology, with numerous derivatives demonstrating potent antiproliferative activity against a variety of cancer cell lines.[1][2][5] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of key signaling pathways implicated in cancer progression.

Structure-Activity Relationship (SAR) Insights

Research into 2-substituted benzothiazole derivatives has provided valuable insights into the structural features that govern their anticancer activity. For instance, the nature of the substituent at the 2-position and the substitution pattern on the benzo ring can dramatically influence cytotoxicity. The 5-carboxamide linkage provides a reliable anchor point to explore these relationships systematically.

A generalized SAR for 2-methylbenzothiazole-5-carboxamide derivatives in an anticancer context can be summarized as follows:

Caption: Generalized Structure-Activity Relationship (SAR) for 2-methylbenzothiazole-5-carboxamide derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-Methylbenzo[d]thiazole and its subsequent derivatization via amide coupling.

Synthesis of 2-Methylbenzo[d]thiazole Derivatives

A common and efficient method for the synthesis of 2-methylbenzothiazole derivatives involves the condensation of a 2-aminothiophenol with acetic anhydride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Reaction Reaction in Glacial Acetic Acid 2-Aminothiophenol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Heating Heating (e.g., 130°C) Reaction->Heating Workup Aqueous Workup & Neutralization Heating->Workup 2-Methylbenzothiazole 2-Methylbenzothiazole Workup->2-Methylbenzothiazole

Caption: Synthetic workflow for the preparation of 2-methylbenzothiazole derivatives.

Protocol 1: Synthesis of 2-Methyl-5-chlorobenzo[d]thiazole

This protocol is adapted from a patented procedure for the synthesis of 2-methylbenzothiazole derivatives.[6]

Materials:

  • 2-Amino-5-chlorothiophenol

  • Glacial acetic acid

  • Acetic anhydride

  • 5% (w/w) Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Ice-water bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a reaction flask, add 2-amino-5-chlorothiophenol (1 equivalent).

  • Add glacial acetic acid as the solvent.

  • To the stirred solution, add acetic anhydride (2 equivalents).

  • Heat the reaction mixture to 130°C for 1.5 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • Cool the filtrate in an ice-water bath to 3°C.

  • Slowly add 5% aqueous sodium hydroxide solution dropwise while maintaining the temperature at 3°C, until the pH of the system reaches 7.0.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-5-chlorobenzo[d]thiazole.

  • The product can be further purified by recrystallization or column chromatography.

Amide Coupling of this compound

The carboxylic acid functionality is a versatile handle for creating a library of amide derivatives. A standard and reliable method for this transformation is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid 2-Methylbenzo[d]thiazole- 5-carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amine Addition & Coupling Amine->Coupling EDC EDC EDC->Activation NHS NHS NHS->Activation Base DIEA (optional) Base->Coupling Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Amide 2-Methylbenzo[d]thiazole- 5-carboxamide Derivative Workup->Amide

Caption: Workflow for the amide coupling of this compound.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active NHS ester.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture. If the amine is used as a salt (e.g., hydrochloride), add DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 2-methylbenzo[d]thiazole-5-carboxamide derivative.

Quantitative Data: Physicochemical Properties

The following table summarizes key physicochemical properties of the parent building block, this compound.

PropertyValue
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Solid
Purity ≥98%
CAS Number 24851-69-2

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its inherent biological relevance, coupled with a synthetically accessible carboxylic acid handle, provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their pursuit of new and improved therapeutics, particularly in the field of oncology.

References

Application Note: A Validated Protocol for the Synthesis of 2-Methyl-1,3-benzothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-methyl-1,3-benzothiazole-5-carboxylic acid, a key intermediate in pharmaceutical research and drug development.[][2] The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a validated experimental workflow, and outline methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction

The 1,3-benzothiazole ring system is a bicyclic heterocycle that has garnered significant attention in the scientific community due to its prevalence in various biologically active compounds.[3][5] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural framework, making it a valuable building block for designing novel therapeutic agents. 2-Methyl-1,3-benzothiazole-5-carboxylic acid (CAS 24851-69-2) is a crucial derivative, serving as a precursor for more complex molecules.[6] Its structure incorporates a reactive carboxylic acid group, which can be readily modified to create esters, amides, and other functional derivatives.

The most direct and widely adopted synthetic route to this class of compounds is the condensation reaction between an ortho-substituted aminothiophenol and a suitable carboxylic acid or its derivative.[3][7] This protocol details the efficient synthesis of the target compound via the reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a condensation-cyclization reaction. The primary starting material is 4-amino-3-mercaptobenzoic acid.[8][9] The reaction with acetic anhydride serves a dual purpose: it acts as the source of the methyl group at the 2-position and as a dehydrating agent to facilitate the final ring closure.

Mechanism:

  • N-Acetylation: The reaction initiates with the nucleophilic attack of the primary amino group of 4-amino-3-mercaptobenzoic acid on one of the carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate.

  • Intramolecular Cyclization: The adjacent thiol (-SH) group then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule), driven by the acidic conditions and often facilitated by heating, to form the stable, aromatic benzothiazole ring.

Overall Reaction:

Experimental_Workflow start Start setup 1. Reagent Setup - Add 4-amino-3-mercaptobenzoic acid  and glacial acetic acid to flask. start->setup addition 2. Add Acetic Anhydride - Slowly add acetic anhydride  to the stirred suspension. setup->addition reflux 3. Heat to Reflux - Heat mixture to reflux (approx. 120°C)  for 2-3 hours. addition->reflux cool 4. Cooling & Precipitation - Cool mixture to room temperature. - Pour into ice-water to precipitate product. reflux->cool isolate 5. Isolate Crude Product - Collect solid by vacuum filtration. - Wash with cold water. cool->isolate purify 6. Purification - Recrystallize crude solid  from aqueous ethanol. isolate->purify dry 7. Dry Final Product - Dry the purified crystals  under vacuum. purify->dry characterize 8. Characterization - Perform MP, NMR, IR analysis. dry->characterize end End characterize->end

References

Application Notes & Protocols: 2-Methylbenzo[d]thiazole-5-carboxylic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, materials scientists, and chemical engineers on the utilization of 2-Methylbenzo[d]thiazole-5-carboxylic acid (MBTCA) as a versatile building block in the synthesis of advanced functional materials. We explore its application as a rigid organic linker in Metal-Organic Frameworks (MOFs), a core component in organic emitter materials for optoelectronics, and a monomer for the creation of high-performance polymers. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying material science.

Introduction: The Unique Potential of MBTCA

This compound (CAS: 24851-69-2) is a heterocyclic compound featuring a rigid benzothiazole core functionalized with a carboxylic acid group.[1] This specific molecular architecture makes it a compelling candidate for applications in material science.

  • The Benzothiazole Core: This fused ring system is planar and electron-deficient, providing thermal stability and specific electronic properties. In optoelectronic applications, benzothiazole derivatives are known to function as effective electron-accepting and transporting materials.[2]

  • The Carboxylic Acid Group: This functional group is the primary reactive site for material synthesis. It can be deprotonated to coordinate with metal ions, forming stable frameworks, or it can undergo classic reactions like esterification and amidation to be incorporated into polymer chains.[3][4]

  • The Methyl Group: The 2-methyl substituent subtly modifies the electronic properties and solubility of the molecule without significantly disrupting the planarity of the core ring system.

These features combine to create a building block that offers structural rigidity, thermal stability, and versatile reactivity, making it a valuable precursor for a new generation of functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24851-69-2[1]
Molecular Formula C₉H₇NO₂S[1][5]
Molecular Weight 193.23 g/mol [1][5]
Appearance White to off-white powder-
Melting Point ~202 °C[5]
Purity ≥98%[1]
Primary Hazard Irritant[5]

Application I: As a Ligand for Metal-Organic Frameworks (MOFs)

Scientific Rationale: The rigidity and defined geometry of the MBTCA ligand are ideal for constructing porous, crystalline materials. The carboxylic acid group provides a strong, directional coordination site for linking with metal ion clusters (nodes).[3][6] The resulting MOFs can be explored for applications in gas storage, separation, and catalysis. The benzothiazole nitrogen atom may also participate in secondary coordination, leading to novel framework topologies.

Protocol 2.1: Solvothermal Synthesis of a Zn-MBTCA MOF

This protocol describes a representative method for synthesizing a zinc-based MOF using MBTCA as the organic linker. Zinc is chosen for its well-established and versatile coordination chemistry with carboxylate ligands.

Materials:

  • This compound (MBTCA, ≥98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥98%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

Procedure:

  • Ligand/Metal Salt Preparation: In a 20 mL glass scintillation vial, combine 19.3 mg of MBTCA (0.1 mmol) and 29.7 mg of zinc nitrate hexahydrate (0.1 mmol).

  • Solvent Addition: Add 10 mL of anhydrous DMF to the vial.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization. A clear solution should be obtained.

  • Crystallization: Tightly cap the vial. Place it in a programmable laboratory oven.

  • Thermal Program: Heat the oven to 110 °C over 2 hours. Hold at 110 °C for 48 hours. Cool the oven to room temperature over 12 hours.

    • Causality Note: Slow cooling is critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to microcrystalline powders.

  • Product Isolation: After cooling, colorless crystals should be visible in the vial. Carefully decant the mother liquor.

  • Washing: Wash the crystals by immersing them in 5 mL of fresh DMF for 6 hours to remove unreacted starting materials. Decant the DMF and repeat the wash with 5 mL of absolute ethanol for 6 hours.

  • Activation/Drying: Carefully decant the ethanol. Dry the crystals under a gentle stream of nitrogen or in a vacuum oven at a mild temperature (e.g., 60 °C) to remove residual solvent. The material is now ready for characterization (PXRD, TGA, gas sorption analysis).

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A MBTCA Ligand D Mix & Sonicate (Homogenize) A->D B Zn(NO₃)₂·6H₂O B->D C DMF Solvent C->D E Solvothermal Reaction (110 °C, 48h) D->E F Slow Cooling (Crystallization) E->F G Wash (DMF, EtOH) F->G H Activate (Vacuum Dry) G->H I Zn-MBTCA MOF (Final Product) H->I

Caption: Workflow for the solvothermal synthesis of a Zn-MBTCA MOF.

Application II: Building Block for Organic Emitter Materials (OLEDs)

Scientific Rationale: The electron-deficient nature of the benzothiazole ring makes it an excellent acceptor (A) unit in a Donor-π-Acceptor (D-π-A) molecular architecture for Organic Light-Emitting Diode (OLED) emitters.[2] The carboxylic acid functionality of MBTCA provides a convenient synthetic handle to attach donor moieties (e.g., triphenylamine, carbazole) via an ester or amide linkage, allowing for the fine-tuning of photophysical properties like emission color and quantum efficiency.[7]

Protocol 3.1: Synthesis of an Emissive Precursor via Steglich Esterification

This protocol details the coupling of MBTCA with a donor alcohol, 4-(diphenylamino)phenol, to form a D-A type emissive molecule precursor.

Materials:

  • This compound (MBTCA)

  • 4-(Diphenylamino)phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and column chromatography supplies

Procedure:

  • Reactant Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add MBTCA (193 mg, 1.0 mmol), 4-(diphenylamino)phenol (261 mg, 1.0 mmol), and DMAP (12 mg, 0.1 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DCM via syringe. Stir the mixture at room temperature until all solids dissolve.

  • Initiation: Cool the flask to 0 °C using an ice bath. In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes.

    • Causality Note: DCC is the coupling agent that activates the carboxylic acid. DMAP acts as a catalyst to facilitate the nucleophilic attack by the phenol. The reaction is run at 0 °C initially to control the exotherm and minimize side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Quenching & Filtration: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

OLED_Precursor_Synthesis reagents MBTCA (Acceptor) 4-(Diphenylamino)phenol (Donor) DCC (Coupling Agent) DMAP (Catalyst) reaction_step Reaction Setup Dissolve in anhydrous DCM Stir under N₂ at 0 °C to RT for 18h reagents->reaction_step workup Workup Filter DCU byproduct Aqueous Wash (HCl, NaHCO₃, Brine) Dry over MgSO₄ reaction_step->workup purification Purification Concentrate Flash Chromatography workup->purification product Final Product (D-A Emitter Precursor) purification->product

Caption: Synthetic workflow for a Donor-Acceptor emitter precursor.

Application III: Monomer for High-Performance Polymers

Scientific Rationale: The incorporation of rigid heterocyclic units like benzothiazole into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and chemical resistance. MBTCA can be used as a monomer in polycondensation reactions. For instance, it can be converted to an acyl chloride or ester and then reacted with a diamine to form a polyamide, or with a diol to form a polyester. Such polymers could find use as engineering plastics, specialty fibers, or membrane materials. The principles are similar to those used in creating polymers from other furan- or thiazole-based carboxylic acids.[8][9]

Protocol 4.1: Synthesis of a Benzothiazole-Containing Polyester

This two-step protocol first converts MBTCA to its more reactive acyl chloride, which is then polymerized with a diol (e.g., Bisphenol A).

Step A: Synthesis of 2-Methylbenzo[d]thiazole-5-carbonyl chloride

  • Setup: In a flame-dried flask under N₂, suspend MBTCA (1.93 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Reagent Addition: Add oxalyl chloride (1.1 mL, 12.5 mmol) dropwise at 0 °C, followed by one drop of anhydrous DMF as a catalyst.

    • Causality Note: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification. DMF catalyzes the reaction.

  • Reaction: Stir at room temperature for 4 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step without further purification.

Step B: Interfacial Polycondensation

  • Aqueous Phase: In a beaker, dissolve Bisphenol A (2.28 g, 10 mmol) and sodium hydroxide (0.88 g, 22 mmol) in 50 mL of deionized water.

  • Organic Phase: Dissolve the crude 2-methylbenzo[d]thiazole-5-carbonyl chloride (from Step A) in 50 mL of DCM.

  • Polymerization: Add the organic phase to the aqueous phase in a high-speed blender or under vigorous mechanical stirring. Stir rapidly for 15 minutes.

    • Causality Note: Interfacial polymerization occurs at the boundary between the two immiscible liquids. The diol, deprotonated by NaOH in the aqueous phase, reacts with the acyl chloride in the organic phase. Vigorous stirring is essential to create a large surface area for the reaction.

  • Precipitation & Washing: Stop the stirring and pour the mixture into 200 mL of methanol. The polyester will precipitate.

  • Isolation: Collect the polymer by filtration. Wash thoroughly with water and then with methanol to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80 °C overnight. Characterize by GPC (for molecular weight), DSC/TGA (for thermal properties), and NMR.

Safety and Handling

  • Hazard: this compound is classified as an irritant.[5]

  • Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Reagents: Protocols involve hazardous reagents like oxalyl chloride, DCC, and strong acids/bases. Consult the specific Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Experimental procedures involving 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Methylbenzo[d]thiazole-5-carboxylic acid

Introduction: The Benzothiazole Scaffold in Modern Research

The benzothiazole moiety is a privileged heterocyclic structure that forms the core of numerous pharmacologically active compounds and functional materials.[1][2] Its rigid, bicyclic system and the presence of heteroatoms provide a unique three-dimensional arrangement for interacting with biological targets, making it a cornerstone in medicinal chemistry.[2][3] this compound (CAS: 24851-69-2) is a particularly valuable building block within this class. The presence of the carboxylic acid at the 5-position offers a versatile synthetic handle for derivatization, enabling the exploration of chemical space in drug discovery programs.[3] Furthermore, the 2-methyl group provides a stable, non-reactive substituent that can influence the compound's steric and electronic properties.

This guide provides researchers, scientists, and drug development professionals with detailed experimental procedures for the synthesis, characterization, and application of this compound. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the experimental design.

Section 1: Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the compound's properties and handling requirements.

PropertyValueSource
CAS Number 24851-69-2[4][5]
Molecular Formula C₉H₇NO₂S[4][5]
Molecular Weight 193.23 g/mol [4][5]
Appearance White to off-white solid[6]
Melting Point 202 °C[5]
Boiling Point 385.2 °C at 760 mmHg[7]
Density 1.43 g/cm³[7]
Purity ≥98%[4]
Hazard Information Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[5]
Safety Precautions Wear protective gloves, clothing, eye, and face protection.[5]

Section 2: Synthesis of this compound

The following protocol describes a robust method for the synthesis of the title compound, adapted from well-established procedures for benzothiazole formation.[8] The core of this synthesis is the condensation and subsequent cyclization of a substituted aminothiophenol with an acylating agent.

Protocol 2.1: Synthesis via Condensation and Cyclization

Causality: This procedure utilizes 4-amino-3-mercaptobenzoic acid as the starting material. The ortho-disposed amine and thiol groups are perfectly positioned to react with an acetyl source (acetic anhydride) to form the five-membered thiazole ring fused to the benzene ring in a one-pot reaction. Polyphosphoric acid (PPA) acts as both a solvent and a powerful dehydrating agent to drive the final cyclization step to completion.

Materials:

  • 4-Amino-3-mercaptobenzoic acid

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Methanol

  • Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add polyphosphoric acid (approx. 10x the weight of the starting material). Begin stirring and gently heat the PPA to ~70-80 °C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add 4-amino-3-mercaptobenzoic acid (1.0 eq). Allow it to dissolve completely.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the mixture. An exothermic reaction may be observed. Maintain the temperature below 100 °C during the addition.

  • Cyclization: After the addition is complete, increase the temperature of the reaction mixture to 130-140 °C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a few drops of acetic acid).

  • Work-up and Precipitation: After the reaction is complete, cool the flask to ~60-70 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and cautiously, pour the warm reaction mixture into the ice-water slurry with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Filtration: The resulting slurry will be highly acidic. Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is ~5-6. Be cautious of vigorous gas evolution (CO₂).

  • Collection of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield the crude this compound.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation prep1 Add PPA to Flask prep2 Heat PPA to 80°C prep1->prep2 prep3 Add 4-amino-3-mercaptobenzoic acid (1.0 eq) prep2->prep3 react1 Add Acetic Anhydride (1.1 eq) prep3->react1 react2 Heat to 140°C for 3-4h react1->react2 workup1 Cool to 70°C react2->workup1 workup2 Pour into Ice/Water workup1->workup2 workup3 Neutralize with NaHCO₃ workup2->workup3 workup4 Filter Precipitate workup3->workup4 workup5 Wash with Water workup4->workup5 workup6 Dry Product workup5->workup6 end 2-Methylbenzo[d]thiazole- 5-carboxylic acid workup6->end Crude Product

Caption: Workflow for the synthesis of the title compound.

Section 3: Purification and Characterization

Purity is paramount for subsequent applications, especially in drug discovery where impurities can confound biological data.

Protocol 3.1: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. A suitable solvent will dissolve the compound and impurities at a high temperature but will allow only the pure compound to crystallize upon cooling, leaving impurities behind in the solution. For a carboxylic acid like this, a polar protic solvent like methanol or ethanol is often effective.

Procedure:

  • Place the crude, dry product into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to obtain the final, purified product.

3.2: Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[9]

TechniqueExpected ResultsRationale
¹H NMR δ ~13.0 ppm (s, 1H, -COOH), δ ~8.4 ppm (d, 1H, Ar-H), δ ~8.0 ppm (d, 1H, Ar-H), δ ~7.8 ppm (dd, 1H, Ar-H), δ ~2.8 ppm (s, 3H, -CH₃).Confirms the presence and chemical environment of all proton types in the molecule. The carboxylic acid proton is typically a broad singlet at high chemical shift. The aromatic protons will show characteristic splitting patterns. The methyl group appears as a singlet.
¹³C NMR δ ~168 ppm (-COOH), δ ~167 ppm (C=N), δ ~154, 136, 127, 125, 124, 122 ppm (Ar-C), δ ~20 ppm (-CH₃).Provides a count of unique carbon atoms and information about their hybridization and electronic environment.
FT-IR (KBr)ν ~2500-3300 cm⁻¹ (broad, O-H stretch of COOH), ν ~1700 cm⁻¹ (strong, C=O stretch), ν ~1600 cm⁻¹ (C=N stretch), ν ~1550, 1450 cm⁻¹ (C=C aromatic stretch).Identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
Mass Spec (ESI-)[M-H]⁻ calculated for C₉H₆NO₂S⁻: 192.01.Confirms the molecular weight of the compound by observing the deprotonated molecular ion.

Section 4: Application in Derivative Synthesis: Amide Coupling

The carboxylic acid functionality is an ideal anchor point for generating a library of derivatives for structure-activity relationship (SAR) studies.[10] A common and robust reaction is amide bond formation.

Protocol 4.1: EDC/HOBt Mediated Amide Coupling

Causality: Direct condensation of a carboxylic acid and an amine is generally inefficient. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to trap this intermediate, preventing side reactions and forming an activated ester that readily reacts with the amine to form the stable amide bond.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add HOBt, the chosen amine, and DIPEA to the solution. Stir for 5 minutes.

  • Activation: Add EDC in one portion.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Quenching and Extraction: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane).

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_purification Work-up & Purification start Start: Carboxylic Acid + Amine + HOBt + DIPEA in DCM add_edc Add EDC start->add_edc active_ester Formation of Active Ester Intermediate add_edc->active_ester couple Nucleophilic Attack by Amine active_ester->couple stir Stir 12-18h at RT couple->stir workup Aqueous Work-up (NaHCO₃, Brine) stir->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Purified Amide Product purify->end

Caption: General workflow for EDC/HOBt mediated amide coupling.

Section 5: Conceptual Application in Biological Screening

Derivatives of the benzothiazole scaffold are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] For example, some benzothiazole derivatives act as kinase inhibitors, which are crucial for controlling cell signaling pathways often dysregulated in cancer.[13]

Conceptual Protocol 5.1: Anti-Proliferative MTT Assay

This protocol outlines how a newly synthesized derivative could be tested for its cytotoxic effects on a cancer cell line.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure Outline:

  • Cell Culture: Plate a human cancer cell line (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like Dasatinib) in cell culture medium.[10] Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, BCR-ABL) GF->Receptor P1 P P2 P Ras Ras Receptor->Ras Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor Benzothiazole Derivative (Kinase Inhibitor) Inhibitor->Receptor

Caption: Simplified kinase signaling pathway inhibited by a conceptual benzothiazole derivative.

References

Application Notes and Protocols for Cell-Based Assays Using 2-Methylbenzo[d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for utilizing 2-Methylbenzo[d]thiazole-5-carboxylic acid in various cell-based assays. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating the potential biological activities of this compound and its derivatives. The benzothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide is designed to empower researchers to explore the therapeutic potential of this compound in a cellular context.

Introduction: The Scientific Rationale for Investigating this compound

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] The core benzothiazole structure, a fusion of a benzene and a thiazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives have demonstrated potent in vitro and in vivo efficacy against various cancer cell lines, and have been investigated for their anti-inflammatory, neuroprotective, and antimicrobial activities.[1][3][4][5]

The introduction of a methyl group at the 2-position and a carboxylic acid at the 5-position of the benzothiazole ring, as in this compound, can significantly influence its physicochemical properties and biological activity. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, potentially enhancing binding to biological targets. The methyl group can also modulate the molecule's lipophilicity and metabolic stability.

Given the established anticancer and anti-inflammatory properties of many benzothiazole derivatives,[2][6][7] it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and survival. This document provides the necessary protocols to begin investigating these potential activities in cell-based models.

Preparing this compound for Cell-Based Assays

Proper preparation of the test compound is critical for obtaining reliable and reproducible results in cell-based assays.

Compound Handling and Storage
  • Source: this compound can be procured from various chemical suppliers. Ensure you have the Certificate of Analysis for lot-specific data, including purity.

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture, as recommended for many thiazole derivatives.[8]

Preparation of Stock Solutions

The solubility of this compound in aqueous media may be limited. Therefore, a stock solution in an organic solvent is typically required.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for use in cell culture. However, it is crucial to determine the final concentration of DMSO in the culture medium, as it can be toxic to cells at higher concentrations (typically >0.5%).

  • Protocol for Stock Solution Preparation (10 mM):

    • Accurately weigh a precise amount of this compound (Molecular Weight: 193.23 g/mol ).

    • Dissolve the compound in an appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 1.93 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Cytotoxicity Assessment: The MTT Assay

The first step in evaluating a new compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Detailed Protocol for the MTT Assay

This protocol is adapted from established methods for assessing the cytotoxicity of benzothiazole derivatives.[10][11]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Results and Interpretation

A dose-dependent decrease in cell viability suggests that this compound has cytotoxic effects on the tested cell line. The IC50 value provides a quantitative measure of its potency.

ParameterDescription
Cell Line Specific cancer cell line used (e.g., A549, MCF-7)
Incubation Time 24, 48, or 72 hours
IC50 Value Concentration of the compound that causes 50% inhibition of cell growth

Investigating Anti-Inflammatory Potential

Many benzothiazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[6][7] A common cell-based assay to screen for anti-inflammatory activity is to measure the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle of the Nitric Oxide (NO) Production Assay

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The Griess assay is a colorimetric method used to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant.

Detailed Protocol for the NO Production Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (final concentration of 1 µg/mL) in the presence of the compound.

    • Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.

    • Incubate for 24 hours.

  • Griess Assay:

    • Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production.

Visualizing the Potential Mechanism of Action

The anti-inflammatory effects of benzothiazole derivatives are often linked to the inhibition of the NF-κB signaling pathway, which is a key regulator of iNOS and COX-2 expression.[7]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2_Gene iNOS/COX-2 Genes NFkB->iNOS_COX2_Gene Binds to promoter iNOS_COX2_mRNA iNOS/COX-2 mRNA iNOS_COX2_Gene->iNOS_COX2_mRNA Transcription iNOS_COX2_Protein iNOS/COX-2 Protein iNOS_COX2_mRNA->iNOS_COX2_Protein Translation NO_PGs NO / Prostaglandins iNOS_COX2_Protein->NO_PGs Catalyzes production of Inflammation Inflammation NO_PGs->Inflammation MBTCA 2-Methylbenzo[d]thiazole- 5-carboxylic acid MBTCA->IKK Inhibits? MBTCA->NFkB Inhibits?

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Workflow Overview

A logical progression of experiments is crucial for a thorough evaluation of this compound.

G start Start: Compound Preparation cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity determine_ic50 Determine IC50 & Non-Toxic Concentrations cytotoxicity->determine_ic50 anti_inflammatory Anti-inflammatory Assay (NO Production) determine_ic50->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) anti_inflammatory->mechanism end Data Analysis & Conclusion mechanism->end

Caption: A streamlined workflow for cell-based evaluation.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates in the culture medium, try preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the medium. Always visually inspect the wells for precipitation.

  • DMSO Toxicity: Always include a vehicle control with the highest concentration of DMSO used in your experiment to account for any solvent-induced effects.

  • Cell Health: Ensure that the cells used for the assays are healthy, in the logarithmic growth phase, and have a low passage number.

  • Assay Controls: Proper positive and negative controls are essential for validating the assay and interpreting the results correctly.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for investigating the biological activities of this compound in cell-based assays. By systematically evaluating its cytotoxicity and potential anti-inflammatory effects, researchers can gain valuable insights into the therapeutic potential of this compound and contribute to the growing body of knowledge on the pharmacological properties of benzothiazole derivatives.

References

High-Throughput Screening with 2-Methylbenzo[d]thiazole-5-carboxylic Acid Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical and biological compounds against specific biological targets to identify "hits" that can be developed into new therapeutics.[1][2] This automated process, which leverages robotics, advanced liquid handling, and sensitive detectors, has fundamentally accelerated the pace of early-stage discovery.[3][4] The success of any HTS campaign is critically dependent on the quality and design of the chemical library being screened.[5]

This guide focuses on the application of libraries derived from the 2-Methylbenzo[d]thiazole-5-carboxylic acid scaffold. The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry.[6] This means it is a molecular framework that can bind to multiple, diverse biological targets, and its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antitumor, and anti-inflammatory properties.[7][8] The specific starting point, this compound (CAS 24851-69-2), provides a synthetically tractable handle—the carboxylic acid group—for combinatorial chemistry, allowing for the creation of a large and diverse library of related compounds.[9][10]

These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. We will detail the entire workflow, from the rational design and synthesis of a focused this compound library to the development of robust screening assays, the execution of an HTS campaign, and the critical process of hit validation.

Section 1: Focused Library Design, Synthesis, and Quality Control

The foundation of a successful screening campaign is a high-quality, well-designed compound library.[11] A focused library, built around a privileged scaffold, allows for an efficient exploration of the chemical space surrounding a core structure known for biological activity.

Rationale for Scaffold Selection

The choice of this compound is strategic. The benzothiazole nucleus is a common feature in numerous biologically active compounds and approved drugs.[12] Its rigid, bicyclic structure provides a stable anchor for interacting with protein targets. The carboxylic acid at the 5-position serves as a versatile chemical handle, ideal for parallel synthesis techniques to append a wide variety of chemical moieties, thereby generating structural diversity.

Protocol: Synthesis of a Focused Amide Library

This protocol describes the parallel synthesis of a 96-compound amide library from the core scaffold using a standard amide coupling reaction.

Materials:

  • This compound (≥98% purity)

  • A diverse set of 96 primary and secondary amines (in a 96-well plate format)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction blocks

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a 96-well plate containing 0.25 M solutions of 96 diverse amines in anhydrous DMF (one amine per well).

  • Reagent Dispensing:

    • Using an automated liquid handler, dispense 100 µL of the this compound stock solution into each well of a 96-well reaction block. This equates to 20 µmol per well.

    • Add 50 µL of the HATU stock solution (1.25 equivalents) to each well.

    • Add 40 µL of the DIPEA stock solution (2.0 equivalents) to each well.

    • Mix the plate gently for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition:

    • Transfer 100 µL from each well of the amine source plate to the corresponding well of the reaction block. This adds 1.25 equivalents of each unique amine.

    • Seal the reaction block securely with a cap mat.

  • Reaction Incubation:

    • Incubate the reaction block at room temperature for 16 hours on an orbital shaker.

  • Workup and Purification (Simplified for HTS):

    • After incubation, unseal the block and place it in a centrifugal evaporator to remove the DMF solvent.

    • Re-dissolve the residue in each well in 200 µL of Dimethyl Sulfoxide (DMSO) to create a nominal 100 mM stock solution of each library member.

    • Rationale: DMSO is the standard solvent for HTS compound libraries due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous assay buffers at low final concentrations (typically <1%).[3]

  • Library Plating:

    • Transfer the DMSO stock solutions into a new set of 96-well stock plates for storage at -20°C. Create replica plates as needed for screening.

Library Quality Control (QC)

QC is a non-negotiable step to ensure the integrity of the screening data.[13] Every compound that is identified as a "hit" will ultimately be traced back to the purity and identity of the sample in the library plate.[5] A representative subset of the library (e.g., 5-10% of wells) should be analyzed.

ParameterMethodAcceptance CriteriaRationale
Identity LC-MSObserved mass matches calculated mass ± 0.5 DaConfirms that the desired reaction occurred and the correct product was formed.
Purity LC-UV (214/254 nm)Purity ≥ 85% by area under the curveEnsures that the observed biological activity is due to the intended compound and not a significant impurity. For HTS, a purity of >85% is often considered acceptable for primary screening.[11]
Solubility Visual InspectionNo visible precipitation in DMSO at 10 mMConfirms that the compound is soluble in the stock solution, preventing false negatives due to the compound not being available in the assay.

Section 2: Assay Development and Validation for HTS

A successful HTS campaign requires a robust, reproducible, and miniaturized biological assay.[14][15] The assay must be sensitive enough to detect hits and stable enough to be run over many plates and several days.

Workflow for Assay Development

The process of adapting a bench-scale assay for HTS follows a logical progression from initial selection to statistical validation in the final screening format.

AssayDevelopment Assay_Selection Assay Format Selection (e.g., Biochemical vs. Cell-Based) Reagent_Opt Reagent Optimization (Concentrations, Stability) Assay_Selection->Reagent_Opt Choose robust readout Miniaturization Miniaturization to 384-well Format Reagent_Opt->Miniaturization Define stable conditions Automation_Test Automation & Dispensing Test Miniaturization->Automation_Test Scale down volumes Statistical_Val Statistical Validation (Z'-Factor) Automation_Test->Statistical_Val Confirm liquid handling precision HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib_Thaw Library Plate Thaw & Centrifugation Compound_Transfer Compound Transfer (Nanoliter Pin Tool or Echo) Lib_Thaw->Compound_Transfer Assay_Plate_Prep Assay Plate Preparation (Enzyme/Cell Dispensing) Assay_Plate_Prep->Compound_Transfer Reagent_Add Substrate/ATP Addition (Initiate Reaction) Compound_Transfer->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Detection Reagent Addition & Plate Reading Incubation->Detection Data_QC Data QC & Normalization Detection->Data_QC Hit_Selection Hit Selection (e.g., >3σ from control mean) Data_QC->Hit_Selection Validation_Cascade Primary_Hits Primary Hits from HTS (Single Concentration) Reconfirmation Hit Reconfirmation (Fresh Sample, Same Assay) Primary_Hits->Reconfirmation Cherry-pick actives Dose_Response Dose-Response Curve (IC50) Reconfirmation->Dose_Response Confirm activity Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Quantify potency Counter_Screen Counter-Screen (Rule out assay interference) Orthogonal_Assay->Counter_Screen Confirm with different technology SAR_Analysis SAR Analysis & Resynthesis Counter_Screen->SAR_Analysis Ensure specificity Validated_Lead Validated Lead Series SAR_Analysis->Validated_Lead Establish chemical tractability

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylbenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important heterocyclic compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on your synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be derivatives of 2-aminothiophenol or aromatic aldehydes/acids.[1] 2-aminothiophenol, in particular, is prone to oxidation, which can introduce disulfide byproducts.[1]

  • Byproducts from Side Reactions: Over-oxidation or incomplete reactions can lead to related benzothiazole structures or other organic compounds.[1][2]

  • Neutral or Basic Organic Compounds: These are common contaminants that can be effectively removed using specific purification techniques.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as inorganic salts, may persist in the crude product.[3]

Q2: I've isolated my product, but it's an oil/sticky solid, not a crystalline powder. What should I do?

A2: Obtaining a non-crystalline product is a common challenge that complicates purification by recrystallization. A highly effective strategy is to convert the carboxylic acid into a solid salt derivative.[1] This can be achieved by treating the oily product with a suitable base to form a salt, which is often a more crystalline and easily handled solid. This salt can then be purified by recrystallization, and the pure carboxylic acid can be regenerated by acidification.[1]

Q3: My compound is streaking badly on silica gel TLC plates. How can I get clean spots to develop a column chromatography method?

A3: This is a classic issue for carboxylic acids on silica gel. The streaking (or tailing) occurs due to strong interactions between the acidic proton of your compound and the slightly acidic silica gel surface, leading to a mixture of protonated and deprotonated forms with different polarities.[3]

To resolve this, you must ensure your compound remains fully protonated during chromatography. The solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[2][3] This suppresses the deprotonation of your carboxylic acid, resulting in a single, well-defined spot on the TLC plate.

Decision Workflow for Purification

Before diving into specific protocols, it's crucial to select the right technique. This decision is based on the nature of the impurities and the physical state of your crude product.

G cluster_legend Legend start Crude 2-Methylbenzo[d]thiazole- 5-carboxylic acid is_solid Is the crude product a solid? start->is_solid impurities Are impurities primarily neutral or basic? is_solid->impurities Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oil/Gum) recrystallization Recrystallization impurities->recrystallization No (structurally similar impurities) impurities->acid_base Yes chromatography Column Chromatography (with acidified eluent) recrystallization->chromatography Purity still low acid_base->recrystallization Product is solid and needs further polishing key1 Starting Point key2 Decision Point key3 Primary Method key4 Secondary Method

Caption: Decision workflow for selecting the optimal purification technique.

Troubleshooting Guide

This section addresses specific problems you might encounter during purification and provides actionable solutions.

Problem Encountered Potential Cause Recommended Solution & Explanation
Low Purity After Recrystallization Impurities have similar solubility to the product in the chosen solvent.Try a different solvent or a multi-solvent system (e.g., ethanol/water, toluene/petroleum ether).[4] If impurities are neutral or basic, perform an acid-base extraction first.[3]
Poor Recovery from Acid-Base Extraction Incomplete precipitation of the carboxylic acid upon re-acidification.Ensure the aqueous solution is sufficiently acidified. Cool the solution in an ice bath to decrease the product's solubility and check the pH with litmus or pH paper to confirm it is well below the pKa of the acid.[3]
Product and Impurities Co-elute in Column Chromatography The polarity of the product and impurities are too similar for the chosen solvent system.Try a different solvent system with varying polarity.[1] If standard silica gel fails, consider using a different stationary phase like neutral or basic alumina, especially if the compound shows instability on acidic silica.[1]
Product Decomposes on Silica Gel Column Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.Use a deactivated silica gel or switch to a more inert stationary phase like neutral alumina.[1] Alternatively, avoid column chromatography altogether and rely on recrystallization or acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This is often the most powerful technique for removing neutral and basic impurities from a carboxylic acid.[3][5] It leverages the differential solubility of the acid and its corresponding salt.[6]

G cluster_workflow Acid-Base Extraction Workflow A 1. Dissolution Dissolve crude product in an organic solvent (e.g., ethyl acetate). B 2. Extraction with Base Transfer to a separatory funnel and extract with aqueous NaHCO₃ solution. A->B C 3. Separation Separate the organic and aqueous layers. The carboxylate salt is in the aqueous layer. B->C D 4. Wash Wash the aqueous layer with fresh organic solvent to remove residual neutral impurities. C->D E 5. Re-acidification Cool the aqueous layer in an ice bath and slowly add strong acid (e.g., 6M HCl) until precipitation is complete. D->E F 6. Isolation Collect the pure solid product by vacuum filtration, wash with cold water, and dry. E->F

Caption: Step-by-step workflow for purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without causing hydrolysis of other sensitive functional groups.[6][7] Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that forms.

  • Layer Separation: Allow the layers to separate. The deprotonated product, now a water-soluble sodium carboxylate salt, will be in the upper aqueous layer. The neutral and basic impurities will remain in the lower organic layer. Drain the organic layer.

  • Washing: Wash the aqueous layer one more time with a fresh portion of the organic solvent to remove any lingering impurities. Combine the organic layers for disposal or recovery of other components if needed.

  • Re-acidification: Transfer the aqueous layer containing the carboxylate salt to a beaker and cool it in an ice bath. Slowly, and with stirring, add a strong acid like 6M HCl dropwise.[3] The pure carboxylic acid will precipitate out as a solid as the solution becomes acidic.

  • Isolation: Continue adding acid until no more precipitate forms (check with pH paper to ensure the solution is acidic). Collect the purified solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts, and then dry it thoroughly under vacuum.[3]

Protocol 2: Purification via Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The key is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Methodology:

  • Solvent Selection: Empirically determine a suitable solvent. Common choices for aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures like ethanol/water or toluene/hexane.[2][4] The ideal solvent will dissolve the crude product when hot but allow for crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals in a vacuum oven.

References

Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

The most prevalent and direct route to this compound involves the condensation and cyclization of 4-amino-3-mercaptobenzoic acid with an acetylating agent, typically acetic anhydride or acetic acid. This guide will focus on troubleshooting this specific pathway.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab. We diagnose the likely cause and provide actionable, step-by-step protocols for resolution.

Issue 1: Low or No Yield of the Desired Product

You've completed the reaction, but TLC analysis shows mostly starting material, and after work-up, the isolated yield is minimal.

Possible Cause A: Poor Quality of 4-Amino-3-mercaptobenzoic Acid

The starting material, 4-amino-3-mercaptobenzoic acid, contains a thiol (-SH) group, which is highly susceptible to oxidation.[1] Over time, especially with exposure to air, it can form a disulfide-linked dimer. This dimer is unreactive in the cyclization step, effectively reducing the concentration of your key starting material and halting the synthesis.

Troubleshooting Steps:

  • Assess Starting Material: Check the appearance of your 4-amino-3-mercaptobenzoic acid. It should be a white to off-white solid.[1] A significant yellow or brown tint may indicate oxidation.

  • Confirm Purity: If possible, run a melting point or acquire an NMR spectrum of the starting material to check for the presence of the disulfide impurity.

  • Use High-Purity Reagent: Purchase fresh, high-purity 4-amino-3-mercaptobenzoic acid and store it under an inert atmosphere (nitrogen or argon) in a dark, cool place.[2]

  • Inert Reaction Conditions: Perform the reaction under an inert atmosphere to prevent in-situ oxidation of the starting material.

Possible Cause B: Incomplete Cyclization/Dehydration

The reaction proceeds via N-acetylation followed by an intramolecular cyclization and dehydration. If the reaction temperature is too low or the time is insufficient, the reaction may stall at the intermediate N-acetylated stage.

Troubleshooting Steps:

  • Increase Temperature: The dehydration step often requires elevated temperatures. If you are running the reaction in a solvent like acetic acid, ensure it is brought to a gentle reflux.

  • Extend Reaction Time: Monitor the reaction progress using TLC. If you observe a persistent intermediate spot, extend the reaction time in increments of 1-2 hours until the starting material or intermediate is consumed.

  • Use a Catalyst: While often not necessary, a mild acid catalyst can sometimes promote the dehydration step. However, this should be approached with caution as it can also promote side reactions.

Diagram: Potential Pitfall in Starting Material Quality

Below is a diagram illustrating the oxidative side reaction that depletes the active starting material.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Oxidation SM 4-Amino-3-mercaptobenzoic Acid (Reactive Monomer) Product 2-Methylbenzo[d]thiazole- 5-carboxylic acid SM->Product Cyclization Reagent + Acetic Anhydride SM_Ox 4-Amino-3-mercaptobenzoic Acid (Reactive Monomer) Dimer Disulfide Dimer (Unreactive Impurity) SM_Ox->Dimer Oxidation Oxidant O₂ (Air)

Caption: Oxidation of the thiol starting material to an unreactive disulfide dimer.

Issue 2: Product is Contaminated with a Persistent, Less Polar Impurity

Your final product's NMR shows your desired carboxylic acid, but also a second set of peaks. On TLC, this impurity appears as a spot with a higher Rf value (less polar).

Possible Cause: Incomplete Hydrolysis of Acetylating Agent / Side Reactions

If using acetic anhydride, it can sometimes form mixed anhydrides or other acetylated species that are difficult to remove. More commonly, if the reaction doesn't go to completion, you may have the N-acetylated, uncyclized intermediate.

Troubleshooting Steps:

  • Optimize Work-up: The most effective way to purify a carboxylic acid is through acid-base extraction.[3] This method selectively isolates the acidic product from neutral or basic impurities.

  • Implement Acid-Base Extraction Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract the organic layer with a mild aqueous base (e.g., 1M sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt. Neutral impurities (like the uncyclized intermediate) will remain in the organic layer.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining impurities.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 2-3. The purified product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Diagram: Purification Workflow

This workflow illustrates the logic of using acid-base extraction for purification.

G Crude Crude Product (in Ethyl Acetate) AddBase Extract with aq. NaHCO₃ Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Contains Neutral Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Contains Product as Salt) Separate->Aqueous Keep Acidify Acidify with HCl (pH 2-3) Aqueous->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Final Pure 2-Methylbenzo[d]thiazole- 5-carboxylic acid Filter->Final

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

A1: The synthesis is a classic example of heterocyclic ring formation. It proceeds in two main stages:

  • N-Acetylation: The amino group of 4-amino-3-mercaptobenzoic acid acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate.

  • Cyclodehydration: The nearby thiol group then attacks the newly formed amide carbonyl. This intramolecular cyclization, followed by the elimination of a water molecule (dehydration), results in the formation of the stable aromatic thiazole ring.

Diagram: Reaction Mechanism

G node_SM Starting Material (4-Amino-3-mercaptobenzoic acid) node_Inter N-Acetylated Intermediate node_SM->node_Inter 1. N-Acetylation (+ Acetic Anhydride) node_Cyclized Cyclized Intermediate (Thiazoline) node_Inter->node_Cyclized 2. Intramolecular Cyclization node_Product Final Product node_Cyclized->node_Product 3. Dehydration (- H₂O)

Caption: Key steps in the synthesis of this compound.

Q2: Can I use glacial acetic acid instead of acetic anhydride?

A2: Yes, glacial acetic acid can be used as both the acetylating source and the solvent. The reaction will typically require higher temperatures and longer reaction times compared to using acetic anhydride, as acetic acid is a less powerful acetylating agent. The mechanism is similar, involving condensation and dehydration. Using acetic acid can sometimes be advantageous as it avoids the more aggressive nature of acetic anhydride and can lead to a cleaner reaction profile.

Q3: My final product is colored. How can I decolorize it?

A3: Minor impurities can often impart a yellow or tan color to the final product. The most effective method for decolorization is recrystallization with activated charcoal.

Decolorization Protocol:

  • Choose a suitable solvent for recrystallization (e.g., ethanol, or an ethanol/water mixture).

  • Dissolve the crude, colored product in the minimum amount of hot solvent.

  • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

  • Keep the solution hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Caution: Never add charcoal to a boiling solution as it can cause violent bumping.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Collect the pure, decolorized crystals by filtration.

Q4: What are the optimal reaction conditions?

A4: Optimal conditions can vary, but a reliable starting point is presented in the table below. It is always recommended to monitor the reaction by TLC to determine the point of completion.

ParameterConditionRationale
Starting Material 4-Amino-3-mercaptobenzoic acidKey precursor containing the necessary functional groups.[1]
Reagent/Solvent Acetic Anhydride or Glacial Acetic AcidProvides the 2-methyl group and facilitates cyclization.
Temperature 100-120 °C (Reflux)Provides activation energy for the cyclodehydration step.
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions of the thiol group.[1][2]

References

Technical Support Center: Stability of 2-Methylbenzo[d]thiazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylbenzo[d]thiazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common stability issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its chemical structure, which features a benzothiazole core, a carboxylic acid group, and a methyl group. The key factors that can lead to degradation are:

  • pH: The carboxylic acid moiety makes the compound's solubility and stability pH-dependent. In basic conditions, the carboxylate anion is formed, which may alter its reactivity. Uncharged benzothiazole dyes have shown pH-dependent fluorescence, suggesting that protonation state can influence the electronic properties of the molecule, which may impact stability.[1]

  • Light (Photostability): Benzothiazole derivatives are known to be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light can trigger reactions like photoisomerization or photooxidation, especially in solution.[2] The presence of oxygen can significantly contribute to photodegradation pathways, potentially through the formation of singlet oxygen or cation radicals.[2]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation. For benzothiazole derivatives, thermal decomposition can occur, with the specific temperature range depending on the substitution pattern.[4] The carboxylic acid group may be susceptible to decarboxylation at high temperatures.

  • Oxidizing Agents: The benzothiazole ring and the electron-rich aromatic system are susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in solvents or reagents. 2-Aminothiophenol, a common precursor, is highly susceptible to oxidation, highlighting the sensitivity of the core structure.[5]

  • Solvents: The choice of solvent is critical. Protic solvents might participate in degradation reactions, and some solvents may contain impurities (like peroxides in aged ethers) that can initiate degradation. For instance, reactions in chlorinated solvents like CH2Cl2 under irradiation can lead to specific degradation pathways.[2]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: To ensure the long-term integrity of your compound, we recommend the following storage conditions based on best practices for heterocyclic compounds:

Form Temperature Light Atmosphere Container
Solid Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.Protect from light.[6][7][8]Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage.Tightly sealed, opaque containers.[9]
Solution Store at ≤ -20°C for long-term storage. For short-term use, 2-8 °C is acceptable.Use amber vials or wrap containers in foil to protect from light.[8]Degas solvents before use to remove dissolved oxygen.Tightly sealed vials with minimal headspace to reduce exposure to air.

Rationale: Cool temperatures slow down reaction kinetics, protecting from light prevents photodegradation, and an inert atmosphere minimizes oxidation.[6][7][8] For solutions, freezing is generally preferred to refrigeration to further minimize degradation rates in the liquid state.

Q3: How can I visually or analytically detect if my this compound has degraded?

A3: Degradation can manifest in several ways:

  • Visual Inspection:

    • Color Change: A change in the color of the solid powder (e.g., from off-white to yellow or brown) can indicate the formation of oxidized or polymeric impurities.

    • Precipitation/Cloudiness: For solutions, the appearance of precipitate or cloudiness upon storage may suggest the formation of less soluble degradation products or that the compound is falling out of solution.

  • Analytical Detection:

    • High-Performance Liquid Chromatography (HPLC): This is the most reliable method.[8] A stability-indicating HPLC method should be used to separate the parent compound from any potential degradants. The appearance of new peaks or a decrease in the peak area of the parent compound over time is a clear sign of degradation.

    • Mass Spectrometry (MS): LC-MS can be used to identify the mass of degradation products, providing clues about the degradation pathway.[10][11]

    • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. Spotting a stored sample alongside a fresh one can reveal new, lower or higher Rf spots corresponding to degradation products.[5]

Q4: Which solvents are recommended for preparing stable solutions of this compound for experimental use?

A4: The choice of solvent is critical and depends on the downstream application.

  • Recommended Solvents:

    • DMSO and DMF: Aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally good choices for creating stock solutions due to their high solvating power and relative inertness.[8][12]

    • Acetonitrile (ACN) and Methanol (MeOH): These are commonly used for analytical purposes (e.g., HPLC). However, be aware that methanol is a protic solvent and could potentially react with activated forms of the carboxylic acid under certain conditions.

  • Solvents to Use with Caution:

    • Aqueous Buffers: Due to the carboxylic acid group, solubility will be highly pH-dependent. While the compound may be more soluble at higher pH, basic conditions can sometimes promote hydrolysis or other degradation pathways. If aqueous solutions are necessary, prepare them fresh and use them promptly. An acidic pH may be preferable to keep the molecule protonated and potentially more stable.[8]

    • Chlorinated Solvents (e.g., DCM, Chloroform): These should be used with caution, especially if the solution will be exposed to light, as they can participate in photochemical reactions.[2][13]

    • Ethers (e.g., THF, Diethyl Ether): Use only high-purity, peroxide-free grades, as peroxide impurities can initiate oxidation.

Troubleshooting Guide

Problem 1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis after leaving my solution in an aqueous buffer on the bench. What could it be?

This issue likely points to a degradation pathway that increases the polarity of the molecule.

  • Plausible Cause 1: Oxidation of the Thiazole Ring or Methyl Group. The sulfur atom in the thiazole ring is susceptible to oxidation, which could form a sulfoxide or sulfone. The methyl group could also be oxidized to a hydroxymethyl or even a carboxylic acid group. These modifications would increase the polarity of the molecule, leading to an earlier elution time in reverse-phase HPLC. Some studies show that benzothiazole degradation can proceed via hydroxylation.[11][14][15]

  • Plausible Cause 2: Ring Opening. Hydrolysis of the thiazole ring, although less common under mild conditions, can occur. This would lead to highly polar, open-chain products. For example, some biodegradation pathways involve the fracture of the thiazole ring through oxidation and hydrolysis.[11]

  • Recommended Actions:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. An increase of 16 amu could suggest oxidation (addition of an oxygen atom).

    • Prevent Recurrence: Prepare aqueous solutions fresh before use. If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C.

    • pH Control: Investigate the stability of your compound in different pH buffers to find the optimal condition for your experiment.

Problem 2: My solid compound has turned from a white powder to a noticeable yellow/brown color after several months in the lab. Is it still usable?

A color change is a strong indicator of degradation.

  • Plausible Cause: Oxidation and/or Polymerization. Exposure to air and light over time can lead to the formation of oxidized species. 2-aminothiophenol, a key synthetic precursor, is known to oxidize and form a colored disulfide dimer, indicating the susceptibility of the core structure to similar processes.[16] Minor impurities can sometimes catalyze polymerization, leading to complex, colored mixtures.

  • Recommended Actions:

    • Purity Check: Do not assume the material is usable. Re-analyze the powder by HPLC to quantify the purity. A significant decrease in the main peak area and the appearance of multiple new peaks would confirm degradation.

    • Solubility Test: Degraded material may show poor solubility compared to the pure compound.

    • Repurification: If the purity is only slightly compromised, repurification by recrystallization might be possible. However, for quantitative biological assays, it is strongly recommended to use a fresh, high-purity batch of the compound to ensure data reliability.

    • Improve Storage: For future batches, ensure the compound is stored in a desiccator, in the dark, under an inert gas, and preferably refrigerated.

Problem 3: I am observing inconsistent results (e.g., variable IC50 values) in my cell-based assays. Could compound instability be the cause?

Yes, absolutely. Compound instability is a frequent cause of poor data reproducibility in biological assays.

  • Plausible Cause: Degradation in Assay Media. Standard cell culture media are complex aqueous solutions (pH ~7.4), often containing reactive components and kept at 37°C for extended periods (hours to days). These conditions are conducive to degradation. If your compound degrades over the course of the assay, its effective concentration will decrease, leading to variable and often underestimated potency (higher IC50 values).

  • Recommended Actions:

    • Protocol: Stability in Assay Media. Perform a stability study of your compound directly in the assay media under the exact conditions of your experiment (37°C, 5% CO2).

      • Prepare a solution of the compound in the media at the highest concentration used in your assay.

      • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

      • Immediately freeze the aliquots or quench any reaction.

      • Analyze the aliquots by HPLC to quantify the amount of parent compound remaining over time.

    • Mitigation Strategies:

      • If degradation is observed, minimize the pre-incubation time of the compound in the media.

      • Consider preparing stock solutions in 100% DMSO and making final dilutions into the media immediately before adding to the cells.

      • Ensure the final concentration of DMSO is low (<0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Visualizations: Degradation & Experimental Workflow

Below are diagrams illustrating potential degradation pathways and a standard workflow for assessing compound stability.

G cluster_degradation Degradation Pathways main 2-Methylbenzo[d]thiazole- 5-carboxylic acid oxid_s Sulfoxide Derivative (+16 amu) main->oxid_s Oxidation (O2, H2O2) oxid_me Hydroxymethyl Derivative (+16 amu) main->oxid_me Oxidation decarbox 2-Methylbenzo[d]thiazole (-44 amu) main->decarbox Thermal Stress (Heat) ring_open Ring-Opened Products (e.g., Substituted anilines) main->ring_open Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution in appropriate solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid thermal Thermal Stress (Solution at 60°C) start->thermal photo Photolytic Stress (UV/Vis light, RT) start->photo analysis Analyze Samples by Stability-Indicating HPLC/LC-MS at t=0, 2, 4, 8, 24h acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis report Assess Purity Identify Degradants Determine Degradation Rate analysis->report

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways and the intrinsic stability of this compound.

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture) to prepare a stock solution of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear vial. For the control, mix 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate one vial at room temperature (RT) and another at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate one vial at RT and another at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at RT.[6]

    • Thermal Degradation: Use the control solution (compound in solvent). Incubate at 60°C in the dark.[6]

    • Photolytic Degradation: Expose a control solution in a clear vial to direct light (a photostability chamber with UV/Vis lamps is ideal). Wrap a second "dark control" vial in aluminum foil and keep it alongside the exposed sample.[6]

  • Time Points and Sample Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating reverse-phase HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.

    • Report the percentage degradation and note the retention times and peak areas of any major degradants.

    • If available, use LC-MS to obtain the mass of the major degradation products to aid in their identification.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid (CAS 24851-69-2).[1][] This molecule is a key heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols to navigate the common challenges encountered during its synthesis. Our focus is on explaining the causality behind experimental choices to empower you to achieve higher yields, purity, and reproducibility.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scale, and desired purity profile. The most common strategies involve either forming the benzothiazole ring with the carboxylic acid moiety (or a precursor) already in place or performing a late-stage functionalization of a pre-formed 2-methylbenzothiazole core.

cluster_0 Synthetic Approaches cluster_1 Reaction Pathways cluster_2 Final Product Start Choice of Starting Material SM1 4-Amino-3-mercaptobenzoic acid Start->SM1 Pre-functionalized Benzene Ring SM2 2,5-Dimethylbenzothiazole Start->SM2 Pre-formed Benzothiazole Core SM3 5-Bromo-2-methylbenzothiazole Start->SM3 Halogenated Benzothiazole Core P1 Route A: Cyclocondensation (e.g., with Acetic Anhydride) SM1->P1 P2 Route B: Side-Chain Oxidation (e.g., with KMnO₄) SM2->P2 P3 Route C: Carboxylation (e.g., Grignard + CO₂) SM3->P3 Product 2-Methylbenzo[d]thiazole- 5-carboxylic acid P1->Product P2->Product P3->Product

Caption: High-level overview of synthetic routes.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is low to non-existent. What are the primary causes and how can I fix them?

Low product yield is a frequent challenge in heterocyclic synthesis.[3] The issue can typically be traced back to one of three areas: starting material integrity, reaction conditions, or inefficient cyclization/conversion.

Troubleshooting Low Yield

Start Low / No Yield Q1 Check Starting Material Purity Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Aminothiophenol Oxidized? (Discoloration, disulfide peak in NMR) Other reactant impure? Q1->A1_No No Q2 Review Reaction Conditions A1_Yes->Q2 Sol1 Solution: Purify aminothiophenol (e.g., recrystallization) or use fresh. Verify purity of other reagents. A1_No->Sol1 A2_Yes Conditions Optimal Q2->A2_Yes Yes A2_No Temperature too low/high? Incorrect solvent? Suboptimal catalyst/reagent stoichiometry? Q2->A2_No No Q3 Assess Reaction Progression A2_Yes->Q3 Sol2 Solution: Systematically optimize temperature, solvent, and stoichiometry. Screen catalysts if applicable. A2_No->Sol2 A3_No Incomplete conversion? Intermediate buildup on TLC? Q3->A3_No No Sol3 Solution: Increase reaction time. Ensure sufficient oxidant (for oxidation routes). Check for catalyst deactivation. A3_No->Sol3

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Breakdown:

Potential Cause Underlying Reason & How to Verify Recommended Solution
Poor Starting Material Quality 2-Aminothiophenol derivatives are highly susceptible to air oxidation, forming disulfides which are unreactive in the cyclization.[3] Verify by checking the color (should be off-white/pale yellow, not dark) and purity by NMR/TLC.Use freshly opened reagents or purify by recrystallization before use.[3] Store under an inert atmosphere (Nitrogen or Argon).
Suboptimal Reaction Temperature The cyclocondensation and oxidation steps have different optimal temperature ranges. Insufficient heat can lead to low conversion, while excessive heat can cause degradation or side-product formation.[3][4]Systematically screen temperatures. If the yield is low at room temperature, try gradually increasing the heat while monitoring by TLC.[3] For oxidation reactions, high temperatures can sometimes lead to unwanted byproducts.[5]
Inefficient Catalyst or Reagent For condensation reactions, the acid catalyst (e.g., polyphosphoric acid) may be inactive.[3] For oxidation routes, the oxidant (e.g., KMnO₄) may be insufficient or too harsh.[5]Ensure the catalyst is active and used at the correct loading.[5] For oxidation, increase the molar equivalents of the oxidant incrementally.[5] Consider milder oxidants if over-oxidation is observed.[5]
Incorrect Solvent Choice Poor solubility of the starting materials can hinder the reaction rate. The solvent also plays a role in the reaction mechanism and stability of intermediates.Choose a solvent system where the starting materials are reasonably soluble.[5] Common solvents for benzothiazole synthesis include ethanol, DMSO, or sometimes solvent-free conditions.[6]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

The presence of multiple spots is a common issue indicating an incomplete reaction or the formation of side products.[5]

  • Unreacted Starting Materials: The most common and easily identifiable spots.

  • Disulfide of Aminothiophenol: A non-polar spot resulting from the oxidation of your starting material.

  • Benzothiazoline Intermediate: In condensation/oxidation routes, incomplete oxidation will leave the dihydro-benzothiazole intermediate.[4][6] This can be confirmed by mass spectrometry (M+2 peak compared to the product).

  • Over-oxidized Products: If using a strong oxidant like potassium permanganate to oxidize a methyl group, the aromatic ring itself can be susceptible to oxidation under harsh conditions, leading to complex byproducts.[5]

To minimize these, ensure you are using high-purity starting materials under an inert atmosphere, use the optimal amount of oxidant, and monitor the reaction closely to avoid over-running it.[3][5]

Q3: I'm having difficulty purifying the final product. What are the most effective purification strategies?

Purification of a polar, acidic molecule like this compound can be challenging. Standard column chromatography can be problematic due to the compound's acidity causing streaking on silica gel.[5]

1. Acid-Base Extraction (Highly Recommended) : This is often the most effective method for separating an acidic product from neutral or basic impurities.[5]

Start Crude Product Mixture Step1 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Step1 Step2 2. Extract with Aqueous Base (e.g., sat. NaHCO₃ soln.) Step1->Step2 SepFunnel Separatory Funnel Step2->SepFunnel OrgLayer Organic Layer (Neutral/Basic Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate Salt) SepFunnel->AqLayer Collect Step3 3. Wash Aqueous Layer with fresh Organic Solvent AqLayer->Step3 Step4 4. Acidify Aqueous Layer with cold, dilute HCl to pH 2-3 Step3->Step4 Precipitate Precipitation of Pure Product Step4->Precipitate Step5 5. Filter, Wash with Cold Water, & Dry Precipitate->Step5 End Pure Product Step5->End

Caption: Workflow for purification via acid-base extraction.

2. Recrystallization : This is an excellent final polishing step.[5] Suitable solvents often include ethanol, methanol, or mixtures of an organic solvent with water. The ideal solvent system must be determined empirically.

3. Column Chromatography (with modification) : If chromatography is necessary, the mobile phase should be modified to suppress the ionization of the carboxylic acid. Adding a small amount of acetic acid (0.5-1%) to the eluent can significantly improve the peak shape and separation.[5]

Section 3: Experimental Protocols

These protocols are generalized and should be optimized for your specific laboratory conditions and scale.

Protocol A: Synthesis via Cyclocondensation

This route is based on the condensation of 4-amino-3-mercaptobenzoic acid with acetic anhydride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in acetic anhydride (3.0-5.0 eq).

  • Heating: Heat the mixture to reflux (approx. 140°C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice-cold water to quench the excess acetic anhydride.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water. For higher purity, perform an acid-base extraction as described in Section 2, followed by recrystallization from ethanol/water.

Protocol B: Synthesis via Oxidation of 2,5-Dimethylbenzothiazole

This method involves the selective oxidation of the C5-methyl group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,5-dimethylbenzothiazole (1.0 eq) in a mixture of pyridine and water.

  • Reagent Addition: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in water to the refluxing mixture over 1-2 hours. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: Continue to reflux for an additional 2-4 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Decolorization: To the filtrate, add a small amount of sodium metabisulfite to reduce any remaining MnO₂ to soluble Mn²⁺ salts, resulting in a clear solution.[5]

  • Precipitation & Purification: Acidify the clear solution with dilute HCl to a pH of 2-3 to precipitate the carboxylic acid.[5] Collect the solid by filtration, wash thoroughly with cold water, and dry.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are some "green" or environmentally friendly approaches to this synthesis?

    • A: Modern synthetic methods focus on sustainability. Consider using water as a solvent, employing reusable catalysts, or exploring solvent-free reaction conditions.[7][8] Microwave-assisted synthesis is another excellent green chemistry technique that can drastically reduce reaction times and energy consumption.[6][9]

  • Q: What are the key safety precautions when working with aminothiophenols?

    • A: 2-Aminothiophenol and its derivatives are readily oxidized by air and have a strong, unpleasant odor.[3] It is critical to handle them in a well-ventilated fume hood. If possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3] Always consult the Safety Data Sheet (SDS) before use.

  • Q: How do I best monitor the reaction progress?

    • A: Thin-layer chromatography (TLC) is the most common and effective technique.[3] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved with a UV lamp.[3]

  • Q: How can I confirm the structure of my final product?

    • A: A combination of analytical techniques should be used.

      • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and connectivity of the atoms.[10]

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

      • FT-IR Spectroscopy: Will show characteristic peaks for the carboxylic acid C=O and O-H stretches.[10]

      • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 2-Methyl-benzothiazole-5-carboxylic acid is 202°C.[1]

References

Troubleshooting guide for 2-Methylbenzo[d]thiazole-5-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for experiments involving 2-Methylbenzo[d]thiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. Our goal is to provide you with field-proven insights and robust protocols to ensure the success and integrity of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the oxidation of the corresponding methyl group at the 5-position of the benzothiazole ring, starting from 2,5-dimethylbenzo[d]thiazole. This oxidation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a common choice.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for its handling and application.

PropertyValueSource
CAS Number 24851-69-2[2][3]
Molecular Formula C₉H₇NO₂S[2][3]
Molecular Weight 193.23 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 202 °C[4]

Q3: What are the primary applications of this compound?

A3: this compound and its derivatives are of significant interest in medicinal chemistry and drug development. They serve as key intermediates in the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[5]

Q4: How should this compound be stored?

A4: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration at 2-8 °C is recommended.

Synthesis Troubleshooting Guide

The synthesis of this compound via oxidation of 2,5-dimethylbenzo[d]thiazole is a robust method, but it can present several challenges. This guide addresses common issues in a question-and-answer format to help you optimize your reaction.

Experimental Workflow: Oxidation of 2,5-Dimethylbenzo[d]thiazole

Synthesis Workflow Oxidation of 2,5-Dimethylbenzo[d]thiazole cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 2,5-dimethylbenzo[d]thiazole in aqueous pyridine Add_KMnO4 Slowly add KMnO4 solution at elevated temperature Start->Add_KMnO4 Heat Reflux Reflux the reaction mixture Add_KMnO4->Reflux Maintain temperature Quench Cool and quench with sodium metabisulfite Reflux->Quench Reaction completion Acidify Acidify with HCl to precipitate the product Quench->Acidify Filter Filter and wash the crude product Acidify->Filter Purify Recrystallize from a suitable solvent (e.g., ethanol/water) Filter->Purify Dry Dry the purified product Purify->Dry Characterize Characterize by NMR, IR, MS Dry->Characterize

Caption: A typical workflow for the synthesis of this compound.

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can be frustrating, but a systematic approach can help identify and resolve the issue.

Possible CauseExplanationTroubleshooting Steps
Incomplete Reaction The oxidation of the methyl group may not have gone to completion.- Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: While reflux is common, ensure the temperature is maintained consistently.
Insufficient Oxidant The stoichiometry of KMnO₄ is critical. Too little will result in incomplete conversion.- Increase Molar Equivalents of KMnO₄: Gradually increase the amount of KMnO₄ in small increments in subsequent experiments.[1]
Side Reactions Harsh reaction conditions can lead to the formation of byproducts, reducing the yield of the desired product.- Control Rate of Addition: Add the KMnO₄ solution slowly to manage the exotherm and prevent localized overheating. - Consider a Milder Oxidant: If over-oxidation is suspected, explore alternative, milder oxidizing agents.
Product Loss During Work-up The product may have some solubility in the acidic aqueous solution, leading to losses during filtration.- Ensure Complete Precipitation: After acidification, cool the mixture in an ice bath to maximize precipitation before filtration. - Wash with Cold Solvent: Wash the filtered solid with a minimal amount of cold water to remove inorganic salts without dissolving the product.

Q6: I am observing multiple spots on my TLC plate. What are the likely impurities?

A6: The presence of multiple spots on your TLC plate indicates the formation of side products or unreacted starting materials.

Troubleshooting_Impurities Troubleshooting Common Impurities Multiple_Spots Multiple Spots on TLC Unreacted_SM Unreacted 2,5-dimethylbenzo[d]thiazole Multiple_Spots->Unreacted_SM Higher Rf value Over_Oxidized Over-oxidized byproducts Multiple_Spots->Over_Oxidized Lower Rf value, streaking Incomplete_Oxidation Partially oxidized intermediates (e.g., aldehyde) Multiple_Spots->Incomplete_Oxidation Intermediate Rf value

Caption: A decision tree for identifying potential impurities based on TLC analysis.

  • Unreacted Starting Material (2,5-dimethylbenzo[d]thiazole): This will have a higher Rf value (less polar) than the carboxylic acid product. Its presence indicates an incomplete reaction.

  • Partially Oxidized Intermediate (2-Methylbenzo[d]thiazole-5-carbaldehyde): This aldehyde is a potential intermediate and will also be less polar than the final product.

  • Over-oxidized Byproducts: Under harsh conditions, oxidation of the aromatic ring can occur, leading to more polar, often colored, impurities that may streak on the TLC plate.[1]

Purification Troubleshooting Guide

Q7: I am having difficulty purifying the crude product by recrystallization. What solvents should I try?

A7: Recrystallization is an effective method for purifying this compound, but solvent selection is key.

  • Single Solvent Systems: Ethanol or methanol can be effective. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly.[6]

  • Mixed Solvent Systems: A mixture of ethanol and water is often a good choice. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Troubleshooting Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution, cooling more slowly, or scratching the inside of the flask to induce crystallization.

Q8: Can I use acid-base extraction for purification? What is the general protocol?

A8: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids.[1]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Organic Wash (Optional): Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2-3). The this compound will precipitate out as a solid.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

Characterization

Accurate characterization is essential to confirm the identity and purity of your synthesized this compound. Below are the expected analytical data.

Technique Expected Data
¹H NMR Expect signals corresponding to the methyl group protons, aromatic protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be characteristic of the benzothiazole ring system.
¹³C NMR Expect distinct signals for the methyl carbon, the aromatic carbons, the carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid. The ¹³C NMR spectrum for the related 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate shows the methyl carbon at approximately 21.4 ppm and aromatic carbons in the range of 120-152 ppm.[1]
IR Spectroscopy Key peaks to look for include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and characteristic aromatic C=C stretching vibrations.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.23 m/z).

References

Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to identify and mitigate the formation of common impurities, ensuring the highest possible purity of your final product.

I. Overview of the Synthesis and Potential Pitfalls

The most common and direct route to synthesizing this compound involves the cyclization of 4-amino-3-mercaptobenzoic acid with acetic anhydride. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward preventing their formation.

This guide will walk you through the common challenges, from starting material quality to reaction and workup conditions, providing you with the expertise to navigate these potential hurdles.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of this compound.

Q1: My final product is a persistent yellow or off-white color, even after recrystallization. What is the likely cause?

A1: A persistent yellow tint in your product often points to the presence of the disulfide dimer of the starting material, 4,4'-diamino-3,3'-dithiodibenzoic acid. This impurity is formed by the oxidation of the thiol group in 4-amino-3-mercaptobenzoic acid and can be difficult to remove completely by simple recrystallization if present in significant amounts.[1]

Q2: The yield of my reaction is very low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. Firstly, ensure the quality of your starting material, 4-amino-3-mercaptobenzoic acid. As it is susceptible to oxidation, using a fresh bottle or material that has been stored under an inert atmosphere is crucial.[2] Secondly, incomplete cyclization can be a major contributor. This can be due to insufficient heating or reaction time. Finally, product loss during workup and purification is another common reason for low yields.

Q3: I am seeing multiple spots on my TLC plate that are close to the product spot. What could these be?

A3: The presence of multiple spots near your product on a TLC plate likely indicates the formation of reaction intermediates or side-products. The most probable culprits are the N-acetylated but uncyclized intermediate (4-acetamido-3-mercaptobenzoic acid) and a mixed anhydride formed by the reaction of the carboxylic acid moiety with acetic anhydride. These species have polarities similar to the final product, which can make their separation challenging.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) will confirm the structure of the desired product and help identify any impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups, and Mass Spectrometry (MS) will confirm the molecular weight of your compound.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps & Explanations
Low Purity of Final Product Presence of unreacted 4-amino-3-mercaptobenzoic acid.Increase the reaction time or temperature to ensure complete conversion. Monitor the reaction by TLC until the starting material spot is no longer visible.
Presence of the disulfide dimer of the starting material.Use high-quality, fresh 4-amino-3-mercaptobenzoic acid. Handle the starting material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Formation of N-acetylated intermediate.Ensure sufficient heating and reaction time to promote the subsequent cyclization step. The initial N-acetylation is typically fast, but the ring-closing step requires more energy.
Formation of a mixed anhydride.Use a minimal excess of acetic anhydride. During workup, quenching with water will hydrolyze the mixed anhydride back to the carboxylic acid, but this may not be complete. An aqueous basic wash can also help to hydrolyze the anhydride.
Difficult Purification Co-crystallization of impurities.If standard recrystallization is ineffective, consider an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt, leaving less acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
Oily or non-crystalline product.This can be due to a high concentration of impurities preventing crystallization. Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal for the bulk material.
Inconsistent Reaction Outcomes Variability in the quality of acetic anhydride.Acetic anhydride can hydrolyze to acetic acid over time. Use a fresh bottle of acetic anhydride for consistent results.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried before use. Moisture can react with acetic anhydride, reducing its effectiveness and potentially leading to side reactions.

IV. Reaction Mechanism and Impurity Formation

A clear understanding of the reaction pathway and the genesis of impurities is fundamental to troubleshooting.

Main Reaction Pathway

The synthesis proceeds through a two-step, one-pot process:

  • N-Acetylation: The amino group of 4-amino-3-mercaptobenzoic acid acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride, forming the N-acetylated intermediate.

  • Cyclization: The thiol group of the N-acetylated intermediate then attacks the newly formed amide carbonyl carbon in an intramolecular fashion, followed by dehydration to yield the final benzothiazole ring system.

Synthesis_Pathway A 4-amino-3-mercaptobenzoic acid C N-acetylated Intermediate A->C N-Acetylation B Acetic Anhydride D This compound C->D Intramolecular Cyclization & Dehydration

Caption: Main synthetic route to this compound.

Formation of Key Impurities

Impurity_Formation cluster_starting_material Starting Material Impurity cluster_reaction_byproducts Reaction Byproducts A 4-amino-3-mercaptobenzoic acid B Disulfide Dimer A->B Oxidation (Air) C 4-amino-3-mercaptobenzoic acid E N-acetylated Intermediate C->E N-Acetylation F Mixed Anhydride C->F O-Acylation D Acetic Anhydride

Caption: Formation pathways of common impurities.

V. Experimental Protocol and Analytical Characterization

Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptobenzoic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.5 - 2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully add water to the mixture to quench the excess acetic anhydride. The product should precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Analytical Data

The following are typical spectral data for this compound.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A singlet for the methyl group around 2.8 ppm. A broad singlet for the carboxylic acid proton above 12 ppm.[3][4]
¹³C NMR Carbonyl carbon of the carboxylic acid between 165-175 ppm. Aromatic carbons in the range of 120-155 ppm. Methyl carbon around 20 ppm.
FT-IR A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹. C=N stretch of the thiazole ring around 1600 cm⁻¹.[3][4]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 193.

VI. References

  • BenchChem. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of fluorinated benzothiazoles. --INVALID-LINK--

  • Wikipedia. (n.d.). Organic acid anhydride. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. --INVALID-LINK--

  • Emery, A. R., & Gold, V. (1950). Mixed Carboxylic Anhydrides. Part I. The Composition of the Acylation Products in the Reaction between Acetic Chloroacetic Anhydride and Primary Aromatic Amines. Journal of the Chemical Society, 1443-1447. --INVALID-LINK--

  • Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides. --INVALID-LINK--

  • NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. --INVALID-LINK--

  • Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Methylbenzothiazole(120-75-2) 13C NMR spectrum. --INVALID-LINK--

  • Patel, K. D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Scientia Pharmaceutica, 82(4), 721–737. --INVALID-LINK--

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. --INVALID-LINK--

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. --INVALID-LINK--

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 24851-69-2 2-Methylbenzothiazole-5-carboxylic acid. --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-3-mercaptobenzoic acid. --INVALID-LINK--

  • SpectraBase. (n.d.). 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid. --INVALID-LINK--

  • Google Patents. (n.d.). US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids. --INVALID-LINK--

  • Indian Journal of Pharmaceutical Sciences. (2001). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Amino-3-mercaptobenzoic acid. --INVALID-LINK--

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. --INVALID-LINK--

  • NIST. (n.d.). 2-Mercaptobenzothiazole. NIST Chemistry WebBook. --INVALID-LINK--

  • ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. --INVALID-LINK--

  • LookChem. (n.d.). Cas 14543-45-4,4-AMINO-3-MERCAPTOBENZOIC ACID. --INVALID-LINK--

  • University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 14543-45-4 4-Amino-3-mercaptobenzoic acid. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. --INVALID-LINK--

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. --INVALID-LINK--

  • Matrix Scientific. (n.d.). 2-Methyl-benzothiazole-5-carboxylic acid. --INVALID-LINK--

  • BLD Pharm. (n.d.). 302964-02-9|2-Boc-Aminothiazole-5-carboxylic acid. --INVALID-LINK--

  • NIST. (n.d.). 2-Mercaptobenzothiazole. NIST Chemistry WebBook. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Methyl-1,3-benzothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, here is the technical support center for scaling up the synthesis of 2-methyl-1,3-benzothiazole-5-carboxylic acid.

Welcome to the technical support guide for the synthesis and scale-up of 2-methyl-1,3-benzothiazole-5-carboxylic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals.

Synthetic Overview & Core Principles

The most direct and widely adopted method for synthesizing the 2-methyl-1,3-benzothiazole core is the condensation of a 2-aminothiophenol derivative with an appropriate acetylating agent.[1] For the target molecule, 2-methyl-1,3-benzothiazole-5-carboxylic acid (CAS 24851-69-2)[], the primary route involves the reaction of 3-amino-4-mercaptobenzoic acid with acetic acid or acetic anhydride.

The reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable benzothiazole ring. Polyphosphoric acid (PPA) is a common medium for this transformation as it serves as both a solvent and a powerful dehydrating agent, driving the reaction to completion.

Reaction Scheme:

3-amino-4-mercaptobenzoic acid reacts with acetic acid to yield 2-methyl-1,3-benzothiazole-5-carboxylic acid.

Troubleshooting Guide

Scaling up a synthesis often introduces challenges not observed at the bench scale. This section addresses common problems encountered during the synthesis of 2-methyl-1,3-benzothiazole-5-carboxylic acid.

Problem/Observation Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Poor Quality of Starting Material: 3-amino-4-mercaptobenzoic acid is highly susceptible to air oxidation, forming a disulfide dimer which is unreactive in the cyclization.[3]Solution: Use freshly sourced 3-amino-4-mercaptobenzoic acid[4][5] or its hydrochloride salt. If purity is uncertain, consider recrystallization. Store under an inert atmosphere (Nitrogen or Argon). Rationale: Preventing disulfide formation is critical for achieving high conversion.
2. Incomplete Reaction: Insufficient heating or reaction time in the PPA medium.Solution: Ensure the reaction mixture reaches and maintains the target temperature (typically 130-150°C). Monitor reaction progress using Thin-Layer Chromatography (TLC).[3] Extend the reaction time if starting material is still present. Rationale: The dehydration and cyclization steps are thermally driven and require sufficient energy input to overcome the activation barrier.
3. Hydrolysis During Work-up: Premature precipitation of the product before all acidic catalyst (PPA) is neutralized can lead to losses.Solution: Pour the hot reaction mixture slowly into a large volume of vigorously stirred ice/water. Ensure the final pH is acidic (~2-3) to precipitate the carboxylic acid product fully, but be mindful of quenching rate. Rationale: A controlled quench prevents localized overheating and ensures clean precipitation of the product.
Formation of Dark, Tarry Byproducts 1. Overheating/Decomposition: Exceeding the optimal reaction temperature can lead to polymerization or decomposition of starting materials and product.Solution: Maintain strict temperature control. For scale-up, consider using a jacketed reactor with controlled heating. A gradual temperature ramp can also be beneficial. Rationale: Benzothiazole derivatives can be sensitive to excessive heat, leading to charring and complex side reactions.
2. Oxidation of Thiol: Presence of air/oxygen at high temperatures can cause oxidative side reactions.[3]Solution: Perform the reaction under a gentle stream of an inert gas like nitrogen. Rationale: An inert atmosphere minimizes the partial pressure of oxygen, suppressing unwanted oxidative pathways.
Difficult Product Isolation & Purification 1. Product is an Emulsion or Fine Suspension: The precipitated product may be difficult to filter after the quench.Solution: Allow the quenched mixture to stir for an extended period (1-2 hours) to encourage particle agglomeration. Adding a co-solvent like ethyl acetate before filtration can sometimes help break emulsions.
2. Persistent Impurities: Unreacted starting materials or side products co-precipitate with the product.Solution: Utilize an acid-base extraction. Dissolve the crude solid in an aqueous base (e.g., 1M NaOH or NaHCO₃) to form the sodium carboxylate salt. Filter to remove any insoluble impurities. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Re-acidify the aqueous layer with HCl to precipitate the purified carboxylic acid.[6][7] Rationale: This method leverages the acidic nature of the target molecule to selectively separate it from non-acidic impurities.
3. Product Instability on Silica Gel: The acidic nature of the product can cause streaking and poor separation during column chromatography.[3]Solution: If chromatography is necessary, consider using a mobile phase doped with a small amount of acetic or formic acid to suppress deprotonation of the analyte on the silica surface. Alternatively, neutral alumina can be used as the stationary phase.[3] Rationale: Maintaining the analyte in its protonated state reduces strong interactions with the silica surface, leading to better peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use: acetic acid or acetic anhydride? A1: Both can be effective. Glacial acetic acid is often sufficient and more cost-effective for large-scale synthesis. Acetic anhydride is more reactive and can sometimes be used to run the reaction under milder conditions, but it is more expensive and requires careful handling. For this specific transformation in PPA, acetic acid typically provides excellent results.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[3] Co-spot the starting material (3-amino-4-mercaptobenzoic acid) and an aliquot of the reaction mixture on a silica plate. A typical mobile phase would be a 7:3 or 8:2 mixture of Ethyl Acetate:Hexane with 1% acetic acid. The disappearance of the starting material spot and the appearance of a new, typically UV-active product spot, indicates reaction progression.

Q3: My 3-amino-4-mercaptobenzoic acid starting material is discolored (yellow/brown). Can I still use it? A3: Discoloration often indicates oxidation to the disulfide. Using this material will likely result in a significantly lower yield. It is highly recommended to use pure, off-white starting material. If you must proceed, consider performing a purification step on the starting material first or be prepared for a lower yield and more complex purification of the final product.

Q4: Are there any "green" or more environmentally friendly alternatives to using Polyphosphoric Acid (PPA)? A4: Yes, several green chemistry approaches for benzothiazole synthesis have been developed.[8] For this specific reaction, methods using reusable solid acid catalysts or microwave-assisted synthesis in a solvent like ethanol or even water could be explored.[3][9] However, these methods would require significant optimization for this particular substrate and scale. PPA remains a very common and effective, albeit harsh, reagent for this class of transformation.

Q5: What are the primary safety concerns when scaling up this reaction? A5: The main concerns are:

  • Handling 3-amino-4-mercaptobenzoic acid: Thiophenols have a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[3]

  • Exothermic Reactions: The quench of the hot PPA mixture into water is highly exothermic and can cause splashing. Always add the hot reaction mixture to the cold water, not the other way around, and do so slowly with efficient stirring.

  • Corrosive Reagents: PPA is highly corrosive. Ensure appropriate personal protective equipment (PPE) is worn and that the reactor is made of compatible materials.

Experimental Protocols & Workflows

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage charge_reagents 1. Charge Reactor (PPA, 3-amino-4-mercaptobenzoic acid, Acetic Acid) heat_react 2. Heat to 140°C (Under N2 Atmosphere) charge_reagents->heat_react Inert Atmosphere monitor_tlc 3. Monitor by TLC (Until SM is consumed) heat_react->monitor_tlc Hold for 2-4h quench 4. Quench (Pour into ice/water) monitor_tlc->quench filter_solid 5. Filter Crude Product quench->filter_solid Stir 1h wash_dry 6. Wash with Water & Dry filter_solid->wash_dry dissolve_base 7. Dissolve in Aq. Base (e.g., NaOH) wash_dry->dissolve_base extract_org 8. Wash with Organic Solvent (e.g., EtOAc) dissolve_base->extract_org Remove Neutral Impurities acidify 9. Re-acidify Aqueous Layer (e.g., HCl) extract_org->acidify filter_pure 10. Filter & Dry Pure Product acidify->filter_pure

Caption: Workflow for Synthesis and Purification.

Detailed Synthesis Protocol (100 g Scale)

Reagents:

  • 3-amino-4-mercaptobenzoic acid (CAS 18889-18-4): 100 g

  • Polyphosphoric acid (PPA): 1 kg

  • Glacial Acetic Acid: 45 mL

Procedure:

  • Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.

  • Charge the reactor with polyphosphoric acid (1 kg).

  • Begin stirring and slowly add the 3-amino-4-mercaptobenzoic acid (100 g) in portions, ensuring it is well-dispersed.

  • Add the glacial acetic acid (45 mL) to the mixture.

  • Begin heating the mixture with a target internal temperature of 140°C. Maintain a slow nitrogen purge throughout the reaction.

  • Hold the mixture at 140°C for 3-4 hours. Monitor the reaction's completion by TLC (disappearance of starting material).

  • In a separate 10 L vessel, prepare a mixture of ice and water (5 kg).

  • Once the reaction is complete, carefully and slowly pour the hot reaction mixture into the vigorously stirred ice/water. Caution: Highly exothermic.

  • Rinse the reactor with a small amount of water and add it to the quench vessel.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Isolate the crude solid product by filtration.

  • Wash the filter cake thoroughly with deionized water until the filtrate is near neutral pH.

  • Dry the crude product in a vacuum oven at 60-70°C to a constant weight. (Expected crude yield: 100-110 g).

Purification via Acid-Base Extraction
  • Place the crude 2-methyl-1,3-benzothiazole-5-carboxylic acid into a 4 L beaker.

  • Add a 1M sodium hydroxide (NaOH) solution in portions while stirring until all the solid has dissolved and the solution is basic (pH > 10). Approximately 2 L may be required.

  • Filter the basic solution to remove any insoluble impurities.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 500 mL) to remove any neutral organic impurities. Discard the organic layers.

  • Return the aqueous layer to the beaker and place it in an ice bath with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (HCl) to precipitate the product. Continue adding acid until the pH is approximately 2.

  • Stir the suspension in the ice bath for 30 minutes.

  • Isolate the purified product by filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the final product in a vacuum oven at 70-80°C to a constant weight. (Expected final yield: 85-95 g; Purity by HPLC: >98%).

Troubleshooting Decision Tree for Low Yield

This diagram helps diagnose the cause of low product yield after the initial work-up.

start Low Crude Yield Observed check_sm Analyze Crude by TLC/NMR: Is Starting Material Present? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Analyze Crude by TLC/NMR: Are significant byproducts present? check_sm->check_byproducts No solution_rxn Solution: - Increase reaction time - Verify temperature control - Ensure adequate mixing incomplete_rxn->solution_rxn oxidation_issue Problem: Oxidation of Thiol check_byproducts->oxidation_issue Yes (Disulfide peak?) decomp_issue Problem: Thermal Decomposition check_byproducts->decomp_issue Yes (Tarry/Baseline?) workup_loss Problem: Loss During Work-up check_byproducts->workup_loss No solution_ox Solution: - Use higher purity starting material - Ensure inert atmosphere is maintained oxidation_issue->solution_ox solution_decomp Solution: - Lower reaction temperature - Reduce reaction time decomp_issue->solution_decomp solution_workup Solution: - Ensure quench pH is acidic (~2) - Check filtrate for precipitated product - Avoid overly rapid quench workup_loss->solution_workup

Caption: Decision tree for diagnosing low yield.

References

Technical Support Center: Characterization of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Methylbenzo[d]thiazole-5-carboxylic acid (CAS No. 24851-69-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the analysis and characterization of this molecule. The guidance is structured to address challenges from initial purification to detailed physicochemical analysis, reflecting the typical workflow in research and development.

General Compound Information & Handling

This section provides baseline data for this compound.

PropertyValueSource(s)
CAS Number 24851-69-2[1][2][3]
Molecular Formula C₉H₇NO₂S[1][2]
Molecular Weight 193.23 g/mol [1][2]
Appearance White to off-white/beige solid[2][4]
Melting Point ~202 °C[2]
Common Synonyms 2-methyl-1,3-benzothiazole-5-carboxylic acid[1]
FAQs: Purity, Purification, and Impurity Profiling

Challenges with purity are often the first hurdle in characterization. Low purity can compromise all subsequent analytical data and biological assays.

Question: My synthesized this compound has a broad melting point and shows multiple spots on TLC. How can I effectively purify it?

Answer: A broad melting point is a classic indicator of impurities. For this molecule, both unreacted starting materials and synthesis by-products are common culprits. A multi-step purification strategy is recommended.

Causality: The carboxylic acid functional group imparts polarity and allows for pH-driven solubility changes, while the benzothiazole core is relatively nonpolar. This dual nature can be exploited for purification. Recrystallization is often effective for crystalline solids of moderate purity.[4][5]

Recommended Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, and toluene/heptane mixtures) at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude material until it fully dissolves. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Troubleshooting: If recrystallization fails to remove a persistent impurity, it may have similar solubility properties. In this case, column chromatography is the next logical step. Due to the acidic nature of the compound, adding 0.5-1% acetic acid to the eluent can help reduce streaking on the silica gel.[6]

Question: I suspect I have unreacted starting materials or by-products. How can I identify these impurities?

Answer: A systematic approach combining chromatographic separation with spectroscopic analysis is the most robust method for impurity identification.

Workflow for Impurity Identification:

G cluster_0 Impurity Detection & Isolation cluster_1 Characterization & Identification start Crude Product with Impurities hplc Analytical HPLC/TLC Analysis start->hplc prep_hplc Isolate Impurity via Prep-HPLC or Column Chromatography hplc->prep_hplc Impurity Detected ms LC-MS or Direct Infusion MS prep_hplc->ms nmr ¹H and ¹³C NMR ms->nmr Sufficient Material compare Compare Data to Known Starting Materials & Predicted By-products ms->compare nmr->compare id Impurity Structure Confirmed compare->id

Caption: Workflow for the isolation and identification of unknown impurities.

Key Steps Explained:

  • Mass Spectrometry (MS): After isolating the impurity, obtain its mass spectrum. The molecular ion peak will give you the molecular weight, providing a crucial clue to its identity.

  • NMR Spectroscopy: If enough material is isolated (>1 mg), ¹H NMR is invaluable. The chemical shifts, splitting patterns, and integration will reveal the structure.

  • Data Comparison: Compare the obtained MW and NMR data against the structures of all starting materials used in the synthesis. Also, consider potential side reactions (e.g., incomplete methylation, hydrolysis of precursors) to predict the structures of likely by-products.

FAQs: Spectroscopic Characterization

Spectroscopic methods provide the structural backbone for characterization.

Question: I'm struggling with ¹H NMR analysis. The aromatic signals are complex, and the carboxylic acid proton is either very broad or not visible. What can I do?

Answer: These are common issues when analyzing carboxylic acids by NMR.

Causality & Solutions:

  • Broad/Absent -COOH Proton: The carboxylic acid proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange broadens the signal, sometimes to the point where it disappears into the baseline.

    • Solution 1: D₂O Shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the -COOH signal to disappear completely. This is a definitive way to confirm its identity.

    • Solution 2: Use an Aprotic Solvent. Ensure you are using a very dry aprotic solvent like DMSO-d₆, which can help sharpen the signal by forming a hydrogen bond. The carboxylic acid proton in DMSO-d₆ typically appears as a very broad singlet far downfield (>12 ppm).[7]

  • Complex Aromatic Signals: The benzothiazole core has three protons on the benzene ring. Their splitting patterns (multiplicity) depend on their coupling constants (J-values). Poor resolution can be due to low sample concentration or suboptimal spectrometer shimming.

    • Solution: Ensure your sample is sufficiently concentrated. If resolution is still an issue, request that the spectrometer be re-shimmed for your sample. A higher field strength spectrometer (e.g., 500 MHz vs. 300 MHz) will also provide better signal dispersion.

Question: What fragmentation patterns should I expect in the mass spectrum (MS) for this molecule?

Answer: For electron impact (EI) or electrospray ionization (ESI) mass spectrometry, you should look for the molecular ion peak and characteristic fragmentation patterns. The benzothiazole ring is quite stable, so fragmentation often involves the substituents.

Expected Fragmentation Pathways:

G parent This compound [M]+• m/z = 193 frag1 Loss of •OH [M-17]+ m/z = 176 parent->frag1 - •OH frag2 Loss of H₂O (from ortho effect) [M-18]+• m/z = 175 parent->frag2 - H₂O frag3 Loss of •COOH [M-45]+ m/z = 148 parent->frag3 - •COOH frag4 Acylium Ion [M-OH]+ → Loss of CO m/z = 148 frag1->frag4 - CO

Caption: Potential MS fragmentation pathways for the target molecule.

  • Molecular Ion (M⁺•): A strong molecular ion peak at m/z 193 is expected due to the stable aromatic system.[8]

  • Loss of Hydroxyl Radical (M-17): Cleavage of the C-OH bond can result in a fragment at m/z 176. This is a common fragmentation for carboxylic acids.[8]

  • Formation of Acylium Ion (m/z 148): Subsequent loss of carbon monoxide (CO) from the [M-17]⁺ fragment can occur. Alternatively, direct loss of the entire carboxyl group (•COOH, 45 Da) can lead to a fragment at m/z 148, corresponding to 2-methylbenzothiazole.[9]

FAQs: Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and quantification.

Question: I am developing a reverse-phase HPLC method and observing significant peak tailing for my compound. How can I improve the peak shape?

Answer: Peak tailing for an acidic compound like this is almost always caused by unwanted secondary interactions on the column.

Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a neutral pH, your carboxylic acid is deprotonated to a carboxylate (-COO⁻), which can interact strongly with these polar silanol groups. This secondary interaction mechanism causes some molecules to lag behind the main band, resulting in a tailed peak.

Solutions Ranked by Effectiveness:

  • Acidify the Mobile Phase: This is the most common and effective solution. Adding a small amount of acid (0.05-0.1%) like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to your water/acetonitrile mobile phase will suppress the ionization of the carboxylic acid.[10][11] The neutral, protonated form has minimal interaction with silanol groups, leading to a sharp, symmetrical peak.

  • Use a Different Column:

    • End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

    • "Polar-Embedded" Phases: Columns with a polar group (e.g., amide or carbamate) embedded in the alkyl chain can shield the residual silanols, improving peak shape for polar analytes without requiring a highly acidic mobile phase.

  • Adjust Temperature: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by speeding up the kinetics of the secondary interaction, but mobile phase modification is generally more effective.

Recommended Starting HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.[12]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier to control ionization and is MS-compatible.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minA gradient is useful for initial method development to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 272 nmThe aromatic benzothiazole core should have strong UV absorbance.[10]
Column Temp. 30 °CProvides stable and reproducible retention times.
FAQs: Physicochemical Characterization

Understanding the fundamental physical and chemical properties is critical for formulation and drug development.

Question: How can I determine the pKa of the carboxylic acid group?

Answer: The pKa is the pH at which the compound is 50% ionized. For a compound with a chromophore like this one, UV-Vis spectrophotometry is a straightforward and common method.[13]

Causality: The UV absorbance spectrum of the protonated form (R-COOH) is often slightly different from the deprotonated form (R-COO⁻). By measuring the absorbance at a specific wavelength across a range of pH values, you can determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

Experimental Protocol: Spectrophotometric pKa Determination

  • Prepare Buffers: Make a series of buffer solutions with known pH values, covering a range from approximately pKa - 2 to pKa + 2. For a carboxylic acid, a range of pH 2 to 6 is a good starting point.

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a solvent like methanol or DMSO.

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

  • UV-Vis Measurement: Scan the UV-Vis spectrum for each sample. Identify an analytical wavelength where the absorbance changes significantly with pH.

  • Data Analysis: Plot the absorbance at the chosen wavelength versus the pH of the buffer. Fit the data to a sigmoidal curve. The pH at the midpoint of the curve is the pKa.[13]

Question: My project requires information on the thermal stability of the compound. What technique should I use?

Answer: Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability. It is often coupled with Differential Scanning Calorimetry (DSC) for a more complete picture.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA thermogram will show the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. Studies on similar heterocyclic compounds show decomposition can occur in multiple stages.[14][15]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. A DSC thermogram will show endothermic events like melting (which should align with your melting point measurement) and exothermic events associated with decomposition.

Coupled Techniques (TGA-MS or TGA-FTIR): For advanced analysis, the gases evolved during decomposition in the TGA can be fed directly into a mass spectrometer or an FTIR spectrometer. This allows for the identification of the decomposition products, providing insight into the degradation mechanism.[14][16]

References

Technical Support Center: Degradation Pathways of 2-Methylbenzo[d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylbenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during stability and degradation studies. Our approach is rooted in established chemical principles and data extrapolated from closely related benzothiazole analogs to provide a robust framework for your investigations.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information presented herein is based on established degradation patterns of the benzothiazole scaffold, 2-methylbenzothiazole, and aromatic carboxylic acids.[1][2]

Predicted Degradation Pathways

The structure of this compound features three key reactive areas susceptible to degradation: the methyl group at the C2 position, the fused benzene ring, and the carboxylic acid group. Stress conditions such as oxidation, photolysis, hydrolysis, and thermolysis are expected to target these sites.

1. Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), is a major degradation route.[3] The primary targets are the electron-rich thiazole ring and the methyl group.[4][5]

  • Pathway 1a: Methyl Group Oxidation: The C2-methyl group is susceptible to sequential oxidation, likely forming an alcohol, then an aldehyde, and potentially a dicarboxylic acid derivative.[5][6]

  • Pathway 1b: Ring Hydroxylation: The benzene ring can be hydroxylated, leading to various phenolic isomers.[4][7]

  • Pathway 1c: S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, particularly under strong oxidizing conditions.

Oxidative Degradation of this compound cluster_oxidation Oxidative Stress (e.g., H₂O₂) parent 2-Methylbenzo[d]thiazole- 5-carboxylic acid methyl_ox 2-Hydroxymethyl-benzothiazole- 5-carboxylic acid parent->methyl_ox [O] ring_hydroxy Hydroxylated Isomers (Phenolic Derivatives) parent->ring_hydroxy [O] (e.g., OH radical) s_oxide N-oxide/S-oxide Derivatives parent->s_oxide [O] aldehyde 2-Formyl-benzothiazole- 5-carboxylic acid methyl_ox->aldehyde [O]

Caption: Predicted oxidative degradation pathways.

2. Photodegradation

Exposure to UV light can induce degradation, often involving radical mechanisms. Benzothiazoles are known to undergo photodegradation, which can lead to hydroxylation or dimerization.[8][9]

  • Pathway 2a: Photo-hydroxylation: Similar to oxidative pathways, UV exposure in the presence of oxygen can generate reactive oxygen species, leading to hydroxylated products.[8][10]

  • Pathway 2b: Decarboxylation: The carboxylic acid group may be susceptible to photolytic decarboxylation, yielding 2-methylbenzothiazole.

Photodegradation of this compound cluster_photo Photolytic Stress (UV Light) parent 2-Methylbenzo[d]thiazole- 5-carboxylic acid decarboxy 2-Methylbenzothiazole parent->decarboxy (-CO₂) photo_hydroxy Photo-hydroxylated Products parent->photo_hydroxy hν, O₂ Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution hydrolysis Acid/Base Hydrolysis (0.1M HCl / 0.1M NaOH, 60°C) stock->hydrolysis oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (ICH Q1B Light Exposure) stock->photo sampling Sample at t=0, 2, 8, 24h (or as needed) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc

References

Technical Support Center: Method Refinement for Analyzing 2-Methylbenzo[d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Methylbenzo[d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies for this compound. Here, we address common challenges and provide robust solutions to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: Understanding the fundamental properties of this compound is crucial for selecting appropriate analytical techniques and parameters.

PropertyValueSignificance for Analysis
Molecular Formula C₉H₇NO₂SDetermines the exact mass for mass spectrometry.
Molecular Weight 193.23 g/mol [1]Used for calculating concentrations and molarities.
Melting Point Approximately 202°C[1]Indicates thermal stability; important for sample preparation and GC analysis.
Appearance White to off-white crystalline powderPhysical state for sample handling and preparation.
Acidity (pKa) Estimated to be around 3-4The carboxylic acid moiety dictates that the mobile phase pH will be critical for retention and peak shape in reversed-phase HPLC.
UV Absorbance Aromatic benzothiazole structureStrong UV absorbance is expected, making UV-based detection in HPLC a viable option.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC-UV is excellent for routine purity assessments and quantification, while LC-MS provides higher sensitivity and specificity, which is essential for identifying impurities and for analyses in complex biological matrices.

Q3: What are the likely impurities I might encounter?

A3: Impurities can originate from the synthetic route. Common synthesis of benzothiazoles involves the condensation of an aminothiophenol with a carboxylic acid or its derivative. For this compound, potential impurities could include:

  • Unreacted starting materials: Such as 4-amino-3-mercaptobenzoic acid and acetic anhydride or a related acetyl donor.

  • Byproducts from side reactions: This could include decarboxylated versions of the final product or starting material, or products from over-oxidation if an oxidation step is used to form the carboxylic acid from a methyl group.

  • Residual catalysts and reagents: Depending on the specific synthetic pathway.

A logical workflow for troubleshooting synthesis and identifying impurities is crucial.

cluster_synthesis Synthesis Troubleshooting cluster_troubleshooting Impurity Identification start Start Synthesis reaction Reaction Step start->reaction workup Work-up & Purification reaction->workup analysis Analyze Final Product workup->analysis pass Product Meets Specs analysis->pass Purity & Yield OK fail Product Fails Specs analysis->fail Purity or Yield Issue identify Identify Impurity (LC-MS) fail->identify remediate Adjust Synthesis/Purification identify->remediate reanalyze Re-analyze Product remediate->reanalyze reanalyze->pass Impurity Removed reanalyze->fail Impurity Persists

Caption: A logical workflow for troubleshooting synthesis and identifying impurities.

Section 2: HPLC Method Development and Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. This section provides a robust starting method and a troubleshooting guide for common issues.

Recommended Starting HPLC Method

This method serves as a solid foundation for your analysis. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for retaining the moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier providing good peak resolution.
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 254 nm or Diode Array Detector (DAD)The benzothiazole ring system is expected to have strong absorbance at this wavelength. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
Injection Volume 10 µLA typical injection volume.
HPLC Troubleshooting: A Q&A Approach

Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic compounds. Here's a systematic approach to troubleshooting:

start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa? start->check_ph adjust_ph Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the Column End-capped? check_ph->check_column Yes problem_solved Problem Solved adjust_ph->problem_solved use_endcapped Switch to an End-capped C18 Column check_column->use_endcapped No check_overload Is the Column Overloaded? check_column->check_overload Yes use_endcapped->problem_solved dilute_sample Dilute the Sample check_overload->dilute_sample Yes check_overload->problem_solved No dilute_sample->problem_solved

Caption: Troubleshooting workflow for peak tailing in HPLC.

  • Cause 1: Secondary Interactions with the Stationary Phase: The carboxylic acid can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding an acidifier like formic acid or phosphoric acid. This protonates the carboxylic acid, reducing its interaction with the stationary phase. Using a modern, end-capped C18 column will also minimize these secondary interactions.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Co-eluting Impurity: A small, unresolved impurity on the tail of the main peak can mimic peak tailing.

    • Solution: Use a Diode Array Detector (DAD) to check for peak purity. If an impurity is present, you may need to optimize your gradient to improve resolution.

Q: I'm not getting enough retention for my compound on a C18 column. What should I do?

A: Insufficient retention can be addressed by:

  • Decreasing the Organic Content: Reduce the initial percentage of acetonitrile in your gradient.

  • Using a More Retentive Stationary Phase: Consider a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivity for aromatic compounds.

  • Ensuring Proper pH: If the mobile phase pH is too high, the carboxylate anion will be less retained on a reversed-phase column. Ensure the pH is well below the pKa of the carboxylic acid.

Q: I'm seeing extraneous peaks in my chromatogram. What are their possible sources?

A: Extraneous peaks can come from several sources:

  • Sample Impurities: As discussed in the FAQs, these can be unreacted starting materials or byproducts.

  • Contamination from the HPLC System: This can include "ghost peaks" from previous injections. Run a blank gradient (injecting only your mobile phase) to see if the peaks persist. If they do, flush the system with a strong solvent.

  • Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase, you may see peak distortion or extraneous peaks. Whenever possible, dissolve your sample in the initial mobile phase.

Section 3: LC-MS Method Development and Troubleshooting

For highly sensitive and specific analysis, LC-MS is the technique of choice. This section provides guidance on developing and troubleshooting an LC-MS method for this compound.

Recommended Starting LC-MS Method

This method is a good starting point for LC-MS analysis and can be adapted for various mass spectrometers.

ParameterRecommended ConditionRationale
LC System Same as HPLC methodThe HPLC method can be directly coupled to a mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in Negative Ion ModeThe carboxylic acid is readily deprotonated to form [M-H]⁻ ions.
Mass Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)QqQ is ideal for quantification using Multiple Reaction Monitoring (MRM). High-resolution instruments are excellent for impurity identification.
MRM Transition (for QqQ) Precursor Ion: m/z 192.0; Product Ion: To be determined by infusion and fragmentation of a standard.The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions will result from the fragmentation of the precursor.
Capillary Voltage -3.0 to -4.5 kVTypical range for ESI in negative ion mode.
Source Temperature 120-150 °CTo aid in desolvation.
Desolvation Gas Flow and Temperature Instrument dependent, optimize for best signal-to-noise.These parameters are critical for efficient ionization.
LC-MS Troubleshooting: A Q&A Approach

Q: I am observing a weak signal for my compound in negative ion ESI mode. How can I improve it?

A: A weak signal can be due to several factors related to the ionization process.

start Weak ESI Signal check_mobile_phase Is the Mobile Phase Suppressing Ionization? start->check_mobile_phase remove_suppressors Remove Trifluoroacetic Acid (TFA); Use Formic Acid or a Small Amount of Ammonium Acetate check_mobile_phase->remove_suppressors Yes optimize_source Optimize Source Parameters check_mobile_phase->optimize_source No problem_solved Signal Improved remove_suppressors->problem_solved tune_parameters Tune Capillary Voltage, Gas Flows, and Temperatures optimize_source->tune_parameters check_flow_rate Is the Flow Rate Too High? optimize_source->check_flow_rate tune_parameters->problem_solved reduce_flow_rate Lower the Flow Rate or Use a Split check_flow_rate->reduce_flow_rate Yes check_flow_rate->problem_solved No reduce_flow_rate->problem_solved

Caption: Troubleshooting workflow for a weak ESI signal.

  • Cause 1: Ion Suppression from Mobile Phase Additives: While acidic mobile phases are good for chromatography, strong acids like trifluoroacetic acid (TFA) can suppress the ESI signal in negative ion mode.

    • Solution: Use a weaker acid like formic acid (0.1%). If your chromatography allows, a small amount of a basic additive like ammonium acetate can enhance deprotonation and improve the signal in negative ion mode.

  • Cause 2: Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the source conditions.

    • Solution: Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation temperature to find the best signal-to-noise ratio for your compound. This is typically done by infusing a standard solution directly into the mass spectrometer.

  • Cause 3: High Flow Rate: Higher flow rates can lead to less efficient desolvation and ionization.

    • Solution: If possible, reduce the flow rate of your LC method. Alternatively, you can use a post-column split to direct only a portion of the flow to the mass spectrometer.

Q: I am having trouble identifying an unknown impurity. What is a good strategy?

A: High-resolution mass spectrometry is invaluable for this task.

  • Step 1: Obtain an Accurate Mass: Use a high-resolution instrument (e.g., Orbitrap or Q-TOF) to determine the accurate mass of the impurity. This will allow you to predict its elemental composition.

  • Step 2: Perform Fragmentation Analysis (MS/MS): Fragment the impurity's molecular ion and analyze the resulting fragment ions. This fragmentation pattern can provide clues about the impurity's structure.

  • Step 3: Correlate with Synthesis: Compare the predicted elemental composition and structural fragments with the starting materials, reagents, and likely byproducts of your synthesis. This will often lead to a confident identification of the impurity.

Section 4: Experimental Protocols

Protocol for Preparation of Standard Solutions and Samples
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standards at appropriate concentrations for your calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

Protocol for HPLC System Equilibration and Analysis
  • System Purge: Purge all pump lines with fresh mobile phase.

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject the working standard solutions in increasing order of concentration to build the calibration curve.

    • Inject the prepared samples.

    • Inject a standard periodically throughout the run to check for system suitability and retention time drift.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

References

Validation & Comparative

Biological activity of 2-Methylbenzo[d]thiazole-5-carboxylic acid vs analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Methylbenzo[d]thiazole-5-carboxylic Acid and Its Analogs

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This core is present in a multitude of natural and synthetic molecules demonstrating a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] Its versatility and favorable drug-like properties have made it a focal point for the development of novel therapeutic agents.[4]

This guide focuses on this compound as a foundational molecule. We will conduct an in-depth comparative analysis of its structural analogs, exploring how specific chemical modifications influence their biological performance. By synthesizing data from numerous experimental studies, this document aims to elucidate critical structure-activity relationships (SAR) and provide researchers with a comprehensive understanding of the therapeutic potential of this chemical class, with a primary focus on anticancer and antimicrobial applications.

Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Efficacy

The therapeutic potential of benzothiazole derivatives is largely dictated by the nature and position of substituents on the core scaffold. Modifications at the 2-position, the 5-position carboxylic acid group, and on the benzene ring can dramatically alter potency and selectivity.

Anticancer Activity: A Tale of Structural Modification

Benzothiazole derivatives have emerged as potent antiproliferative agents, acting through diverse mechanisms to combat cancer cell growth.[3][5] The core structure of this compound serves as a template, where substitutions can lead to compounds with significantly enhanced cytotoxicity against various cancer cell lines.

Key Structural Modifications and Their Impact:

  • Substitution at the 2-Position: Replacing the small methyl group with larger aromatic moieties, particularly substituted phenyl rings (2-arylbenzothiazoles), is a well-established strategy for boosting anticancer activity.[1][6][7] These derivatives have shown potent, dose-dependent inhibition of cancer cell proliferation in numerous studies. For instance, certain 2-substituted benzothiazoles have demonstrated low micromolar IC₅₀ values against pancreatic, breast, and liver cancer cell lines.[1][6][8]

  • Derivatization of the 5-Carboxylic Acid: The carboxylic acid group is a versatile handle for creating esters, amides, and hydrazones. These modifications can improve pharmacokinetic properties and introduce new interactions with biological targets. Hybrid molecules, such as those linking the benzothiazole core to other anticancer pharmacophores via the carboxyl group, have shown promising results.

  • Substitution on the Benzene Ring: The addition of electron-withdrawing groups, such as fluorine, to the benzene portion of the scaffold can significantly enhance cytotoxic effects.[5] This is often attributed to altered electronic properties and improved binding affinity to target proteins.

Mechanisms of Anticancer Action:

The anticancer effects of benzothiazole analogs are multifaceted. They are known to induce apoptosis (programmed cell death), disrupt the mitochondrial membrane potential, and cause cell cycle arrest, thereby preventing cancer cells from dividing.[8][9] Furthermore, these compounds can inhibit critical signaling pathways essential for tumor growth and survival, including the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways.[8][10]

Table 1: Comparative Anticancer Activity (IC₅₀) of Benzothiazole Analogs

Compound/Analog DescriptionCancer Cell LineIC₅₀ Value (µM)Reference
2-Substituted Benzothiazole (4a)PANC-1 (Pancreatic)27 ± 0.24[1]
2-Substituted Benzothiazole (4b)PANC-1 (Pancreatic)35 ± 0.51[1]
Phenylacetamide Derivative (4l)Pancreatic & ParagangliomaLow micromolar range[6]
2-Arylbenzothiazole (55)HT-29 (Colon)0.024[5]
2-Arylbenzothiazole (55)H460 (Lung)0.29[5]
Thiazolidine Hybrid (4a)MCF-7 (Breast)3.84[10]
Thiazolidine Hybrid (4a)HCT-116 (Colorectal)5.61[10]
Pyridinyl-amine linked (7e)HepG2 (Liver)0.048[11]
Pyridinyl-amine linked (7e)A549 (Lung)0.044[11]
Antimicrobial Activity: A Broad-Spectrum Defense

Beyond cancer, benzothiazole derivatives exhibit potent, broad-spectrum activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal species.[12][13][14] This makes them attractive candidates for the development of new anti-infective agents, a critical need in an era of rising antimicrobial resistance.[15]

Key Structural Modifications and Their Impact:

  • Influence of Substituents: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, such as halogens and nitro groups, appended to the benzothiazole framework often enhance antimicrobial potency.[13]

  • Hybrid Molecules: The strategy of creating hybrid molecules by linking the benzothiazole scaffold to other antimicrobial heterocyclic rings (e.g., thiazole, pyrazole, triazole, piperazine) has proven highly effective.[13][14][16] These hybrids can act on multiple cellular targets, potentially reducing the likelihood of resistance development.[13] For example, benzothiazole-thiazole hybrids have demonstrated low Minimum Inhibitory Concentrations (MICs) against clinically relevant pathogens.[13]

Mechanisms of Antimicrobial Action:

The antimicrobial activity of these compounds stems from their ability to inhibit essential microbial enzymes.[12] Well-documented targets include DNA gyrase in bacteria like S. aureus and dihydropteroate synthase (DHPS) in E. coli.[12][15] By disrupting these vital cellular processes, benzothiazole derivatives effectively halt microbial growth and viability.

Table 2: Comparative Antimicrobial Activity (MIC) of Benzothiazole Analogs

Compound/Analog DescriptionMicrobial StrainMIC Value (µg/mL)Reference
General Benzothiazoles (3 & 4)E. coli25 - 100[12]
General Benzothiazoles (3 & 4)S. aureus50 - 200[12]
Benzothiazole-Thiazole Hybrid (4b)Multiple Strains3.90 - 15.63[13]
Pyrazole Hybrid (16c)S. aureus0.025 mM[15][17]
Piperazine Hybrid (154a/b)S. aureus32[16]
2,6-disubstituted Benzothiazole (130a/b/c)M. catarrhalis4[16]

Visualizing Structure-Activity Relationships (SAR)

The collective data points to clear relationships between the chemical structure of benzothiazole analogs and their biological function. Key takeaways include the pronounced positive impact of 2-aryl substitutions for anticancer activity and the effectiveness of electron-withdrawing groups and molecular hybridization for antimicrobial potency.

Caption: Key sites for modification on the benzothiazole scaffold and their general effect on biological activity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the biological activity of benzothiazole compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PANC-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the benzothiazole analogs for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

  • Compound Preparation: Prepare serial two-fold dilutions of the benzothiazole analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5x10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The evidence strongly supports the benzothiazole scaffold as a highly productive platform for the discovery of novel therapeutic agents. The biological activity of this compound analogs can be rationally modulated through targeted chemical modifications. Structure-activity relationship studies have consistently shown that 2-aryl substitution is a key determinant for potent anticancer activity, while the incorporation of electron-withdrawing groups and hybridization with other heterocycles can yield broad-spectrum antimicrobial agents.

Future research should focus on optimizing these lead structures to enhance potency and selectivity while improving their safety profiles. The exploration of novel derivatives, coupled with in-depth mechanistic studies and eventual in vivo validation, will be crucial for translating the therapeutic promise of these compounds from the laboratory to the clinic.[18] The continued investigation of benzothiazole chemistry holds significant potential for addressing unmet needs in oncology and infectious disease.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methylbenzo[d]thiazole-5-carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide focuses on a specific, promising subclass: 2-Methylbenzo[d]thiazole-5-carboxylic acid derivatives. We will delve into a comparative analysis of their structure-activity relationships (SAR), particularly in the context of anticancer research. This document provides an objective comparison of the performance of various derivatives, supported by experimental data, and offers detailed protocols for the evaluation of these compounds. Our aim is to equip researchers with the necessary insights to navigate the complexities of developing novel therapeutic agents based on this versatile scaffold.

The Benzothiazole Core: A Foundation for Anticancer Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of novel therapeutic agents due to its structural versatility, which allows for extensive modification to modulate its biological effects.[1] Derivatives of this nucleus have shown significant potential as anticancer agents, with some compounds, such as the prodrug Phortress, advancing to clinical trials.[1] The anticancer mechanisms of benzothiazole derivatives are diverse, often involving the induction of apoptosis, inhibition of crucial enzymes like protein kinases, and interaction with DNA.[1]

Structure-Activity Relationship of 2-Methylbenzo[d]thiazole-5-Carboxamide Derivatives

While direct and extensive SAR studies on this compound derivatives are still emerging, valuable insights can be drawn from closely related analogs, particularly 6-fluorobenzo[d]thiazole-2-carboxamide hybrids. A systematic exploration of these compounds reveals key structural features that influence their cytotoxic potential.[2][3]

A series of benzothiazole–carboxamide hybrids were synthesized from 2-amino-5-fluorobenzenethiol, which was converted to 6-fluorobenzo[d]thiazole-2-carboxylic acid. This intermediate was then coupled with various amines to yield the final carboxamide derivatives.[2][3] The anticancer activity of these compounds was assessed against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, providing crucial data for SAR analysis.[2]

Table 1: Anticancer Activity of 6-Fluorobenzo[d]thiazole-2-carboxamide Derivatives [2]

Compound IDAmine MoietyMCF-7 IC50 (µM)HCT-116 IC50 (µM)
6j 4-Hydroxyaniline6.567.83
6k 4-Methylaniline8.129.21
6a Aniline>100>100
6b 4-Fluoroaniline15.2318.94
6c 4-Chloroaniline12.8715.32
6d 4-Bromoaniline11.9114.78
6e 4-Iodoaniline10.2412.55
6f 2-Methylaniline25.4330.17
6g 3-Methylaniline18.7622.43
6h 2-Hydroxyaniline14.3317.89
6i 3-Hydroxyaniline10.9813.67
6l 2,4-Dimethylaniline21.5425.88
6m 3,4-Dimethylaniline16.9220.14
6n 4-Methoxyaniline32.8738.91
6o 4-Ethylaniline14.7818.03

From the data presented, several key SAR insights can be deduced:

  • Influence of Phenyl Ring Substitution: Unsubstituted aniline (6a) resulted in a loss of activity. However, the introduction of substituents on the phenyl ring of the carboxamide moiety significantly impacts anticancer potency.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3) at the para-position of the phenyl ring (compounds 6j and 6k ), demonstrated the most potent activity against both MCF-7 and HCT-116 cell lines.[2] In contrast, the presence of a methoxy group (-OCH3) at the para-position (6n) led to a significant decrease in activity.

  • Halogen Substitution: Halogen substituents at the para-position generally conferred moderate activity, with a trend of increasing potency with increasing atomic size (F < Cl < Br < I).

  • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For instance, a hydroxyl or methyl group at the para-position (4-position) resulted in higher activity compared to the ortho (2-position) or meta (3-position) isomers.

These findings strongly suggest that the electronic and steric properties of the substituent on the N-aryl-carboxamide moiety play a critical role in the cytotoxic activity of this class of compounds. Specifically, small, electron-donating groups at the para-position appear to be favorable for enhancing anticancer efficacy.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many benzothiazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] Molecular docking studies on the aforementioned 6-fluorobenzo[d]thiazole-2-carboxamide hybrids suggest that they may exert their effect by targeting the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation and survival.[2][3]

The proposed mechanism involves the benzothiazole scaffold acting as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding site of the kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cancer cell growth and proliferation.

Below is a diagram illustrating the general synthetic pathway for N-aryl-2-methylbenzo[d]thiazole-5-carboxamides and a simplified representation of the EGFR signaling pathway, highlighting the point of inhibition by these derivatives.

G cluster_synthesis General Synthetic Pathway cluster_pathway Simplified EGFR Signaling Pathway Inhibition start 2-Amino-4-methyl-benzoic acid step1 Thiolation & Cyclization start->step1 intermediate1 This compound step1->intermediate1 step2 Amide Coupling (various anilines) intermediate1->step2 product N-Aryl-2-methylbenzo[d]thiazole-5-carboxamides step2->product EGF EGF EGFR EGFR EGF->EGFR dimer Dimerization & Autophosphorylation EGFR->dimer downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream inhibitor Benzothiazole Derivative inhibitor->dimer Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Synthetic pathway and proposed mechanism of action.

Experimental Protocols

To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of the core scaffold and the evaluation of anticancer activity are provided below.

Synthesis of this compound

A common route for the synthesis of the 2-methylbenzo[d]thiazole scaffold involves the reaction of an appropriately substituted 2-aminothiophenol with acetic acid or its derivatives.[5]

Step-by-Step Protocol:

  • Starting Material: Begin with 3-amino-4-mercaptobenzoic acid.

  • Cyclization: Reflux the 3-amino-4-mercaptobenzoic acid with a slight excess of acetic anhydride for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into cold water.

  • Precipitation: The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, HCT-116).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a further 24-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 treat Treat cells with benzothiazole derivatives incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationship studies, primarily on closely related analogs, indicate that modifications to the N-aryl-carboxamide moiety can profoundly influence cytotoxic activity. Specifically, the introduction of small, electron-donating groups at the para-position of the phenyl ring appears to be a key strategy for enhancing potency.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive SAR profile for this specific scaffold. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation cancer therapeutics. The detailed protocols provided herein offer a solid foundation for researchers to undertake these important studies.

References

A Comparative Guide to the Therapeutic Potential of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6]

This guide focuses on a specific, yet under-explored, member of this family: 2-Methylbenzo[d]thiazole-5-carboxylic acid . While direct and extensive biological data for this exact molecule is sparse, its structural features suggest significant therapeutic potential. By analyzing its structure in the context of well-documented analogs, we can infer its likely biological activities and propose a roadmap for its experimental evaluation. This document serves as a comparative analysis, leveraging data from related compounds to build a predictive case for the therapeutic utility of this compound and to provide the practical methodologies required for its investigation.

Structure-Activity Relationship (SAR): Decoding the Benzothiazole Core

The therapeutic efficacy of a benzothiazole derivative is critically dependent on the nature and position of its substituents.[2] The core structure presents several sites for modification, but literature consistently highlights the C-2 and C-6 positions as particularly influential on biological activity.[4]

  • The C-2 Position: This position is frequently substituted to modulate potency and target selectivity. The methyl group in our target compound is a simple, small lipophilic group that can influence binding orientation within a target protein's active site.

  • The C-5 Position: Our compound features a carboxylic acid group at this position. This is a significant feature, as a carboxylate is a strong hydrogen bond acceptor and can be ionized at physiological pH, potentially serving as a key anchoring point to an enzyme or receptor. It also impacts the overall solubility and pharmacokinetic properties of the molecule.

  • The C-6 Position: While our compound is unsubstituted at C-6, this position is another common site for modification, where adding electron-withdrawing or electron-donating groups has been shown to enhance antimicrobial and antifungal activities.[7]

The specific combination of a C-2 methyl group and a C-5 carboxylic acid group defines the unique potential of our target compound, distinguishing it from more extensively studied analogs.

Key modification sites on the benzothiazole scaffold.

Comparative Analysis of Therapeutic Potential

To build a case for this compound, we compare its structural motifs to those of analogs with established biological activity in two key areas: antimicrobial and anticancer applications.

Antimicrobial Potential

The benzothiazole scaffold is a well-established framework for potent antimicrobial agents.[8] Derivatives have shown activity against a range of bacteria and fungi.[9][10] The mechanism often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS).[11]

One study reported a series of 2,5-disubstituted furan benzothiazole derivatives with potent antibacterial activity.[12] For instance, compound 107b (a benzothiazole with a furan substitution at C-2) exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 μM against S. cerevisiae.[12] Another study found that 2-arylbenzothiazole analogs showed excellent activity against E. faecalis and K. pneumoniae, with MIC values around 1 µM.[12]

Given that the core scaffold is active, the C-5 carboxylic acid on our target compound could potentially enhance uptake by certain bacteria or improve binding to microbial enzymes, suggesting it is a strong candidate for antimicrobial screening.

Anticancer Potential

Numerous benzothiazole derivatives have demonstrated significant antiproliferative activity against a variety of human tumor cell lines.[3][5][6] The mechanisms are diverse but often involve the inhibition of critical signaling proteins like protein kinases.[13]

For example, a class of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which are structurally related to our target, exhibited potent activity against PC3 prostate cancer cells with IC50 values below 75 nM.[13] Another derivative, referred to as scaffold 5 in a major review, showed remarkable growth inhibitory activity across a wide panel of cancer cell lines, including leukemia, non-small cell lung, colon, and breast cancer, with log GI50 values ranging from -5.72 to -6.0.[5] This potent, broad-spectrum activity underscores the potential of the benzothiazole core as a cytotoxic agent. The carboxylic acid moiety of our target could mimic a phosphate group, suggesting a potential role as a kinase inhibitor.

Compound Class/DerivativeTherapeutic AreaKey Result (Potency)Reference
2,5-Disubstituted Furan Benzothiazoles (e.g., 107b )AntibacterialMIC = 1.6 μM (S. cerevisiae)[12]
2-Arylbenzothiazole Analogs (e.g., 25a-c )AntibacterialMIC ≈ 1 µM (E. faecalis, K. pneumoniae)[12]
N-(benzo[d]thiazol-2-yl) quinoline-4-carboxamidesAnticancerIC50 < 0.075 µM (PC3 Prostate Cancer)[13]
Benzothiazole Scaffold 5 Anticancerlog GI50 = -6.0 (Breast Cancer), -5.93 (Leukemia)[5]
This compound Potential To be determined via experimental evaluation

Experimental Workflow: Determining Antimicrobial Efficacy

To empirically validate the therapeutic potential of this compound, a foundational experiment is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] This protocol for a broth microdilution assay provides a robust, reproducible system for this evaluation.

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_readout Day 3: Incubation & Readout prep_compound 1. Prepare Stock Solution of Test Compound in DMSO prep_media 2. Prepare Mueller-Hinton Broth (MHB) prep_inoculum 3. Culture Bacteria (e.g., S. aureus) Overnight std_inoculum 4. Standardize Inoculum to 0.5 McFarland (~1.5x10^8 CFU/mL) prep_inoculum->std_inoculum Proceed to Assay dilute_inoculum 5. Dilute Standardized Inoculum in MHB for Final Test Concentration std_inoculum->dilute_inoculum serial_dilute 6. Perform 2-fold Serial Dilutions of Compound in 96-well Plate dilute_inoculum->serial_dilute inoculate 7. Inoculate Wells with Diluted Bacterial Suspension serial_dilute->inoculate incubate 8. Incubate Plate at 37°C for 16-24 hours inoculate->incubate Proceed to Incubation read_mic 9. Read MIC: Lowest concentration with no visible turbidity incubate->read_mic

Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay

Causality: This protocol is designed as a self-validating system. The use of standardized Mueller-Hinton Agar (MHA) ensures reproducibility and comparability of results.[16] Standardizing the bacterial inoculum to a 0.5 McFarland standard is critical because the final result is highly dependent on the initial number of bacteria.[17] Positive (bacteria, no compound) and negative (broth only) controls are essential to validate that the bacteria are viable and that the medium is not contaminated, respectively.[17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in MHB to minimize the final DMSO concentration.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the microorganism. b. Transfer to a tube of sterile saline or MHB. c. Vortex and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[17]

  • Plate Setup (Broth Microdilution): a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared compound solution (at twice the highest desired test concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (growth control), containing 100 µL of MHB. Well 12 will be the negative control (sterility control), also containing 100 µL of MHB.

  • Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[17]

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control in well 11.[14]

Potential Mechanism of Action: Kinase Inhibition

The anticancer activity of many heterocyclic compounds, including benzothiazoles, is often attributed to the inhibition of protein kinases.[13] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This process is a fundamental switch for many cellular signaling pathways that control cell growth, proliferation, and survival. In many cancers, these pathways are hyperactive.

A kinase inhibitor can block this process, thereby halting the downstream signaling cascade that promotes cancer cell proliferation. Given its structural features, this compound could function as an ATP-competitive inhibitor, where it binds to the ATP-binding pocket of the kinase, preventing ATP from binding and effectively shutting down the enzyme.

Kinase_Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibition by Benzothiazole Derivative ATP ATP Kinase Kinase Enzyme ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Activates Pathway Inhibitor Benzothiazole Inhibitor Kinase_Inhibited Kinase Enzyme Inhibitor->Kinase_Inhibited Blocks ATP Site No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation No Reaction No_Proliferation Inhibition of Cell Proliferation No_Phosphorylation->No_Proliferation Inhibits Pathway

Simplified pathway of kinase inhibition by a small molecule.

Conclusion and Future Directions

While This compound remains a largely uncharacterized molecule, a systematic review of its structural analogs provides a compelling, albeit predictive, case for its therapeutic potential. Its architecture, featuring the privileged benzothiazole scaffold with a C-2 methyl group and a C-5 carboxylic acid, suggests plausible activity as both an antimicrobial and an anticancer agent. The comparative analysis indicates that compounds with similar cores exhibit potent, low-micromolar to nanomolar efficacy in these areas.

The path forward requires empirical validation. The immediate next steps should involve the synthesis or acquisition of the compound and its systematic evaluation using the standardized protocols outlined in this guide. Initial screening should include:

  • Antimicrobial testing against a panel of clinically relevant bacteria (e.g., ESKAPE pathogens) and fungi using the MIC assay.

  • Anticancer screening against a panel of human cancer cell lines (e.g., NCI-60) to determine its cytotoxic and growth-inhibitory potential (GI50).

Positive results from these initial screens would warrant further investigation into its precise mechanism of action, such as its potential as a kinase inhibitor, and a comprehensive assessment of its pharmacokinetic and toxicological profile. This structured approach will efficiently determine if this compound can transition from a molecule of inferred potential to a validated lead compound for drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.